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  • Product: 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
  • CAS: 1219979-79-9

Core Science & Biosynthesis

Foundational

In Vitro Pharmacodynamics and Mechanism of Action of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride

Target Audience: Researchers, Electrophysiologists, and Drug Development Scientists Document Type: Technical Whitepaper Molecular Rationale and Pharmacophore Analysis The compound 2-(2-Piperidinyl)ethyl 2-methylpropanoat...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Electrophysiologists, and Drug Development Scientists Document Type: Technical Whitepaper

Molecular Rationale and Pharmacophore Analysis

The compound 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (also known as 2-piperidineethanol isobutyrate hydrochloride) represents a highly optimized synthetic ester. By esterifying the parent alcohol (2-piperidineethanol) with isobutyric acid, the molecule achieves a precise balance of lipophilicity and aqueous solubility (in its hydrochloride salt form).

From a structural pharmacology perspective, this molecule contains two critical motifs:

  • The Piperidine Ring: A basic secondary amine (pKa ~8.5–9.0) that exists in equilibrium between its uncharged (lipophilic) and protonated (hydrophilic) states at physiological pH (7.4).

  • The Isobutyrate Ester Linkage: Separated from the basic nitrogen by a flexible two-carbon ethyl chain, this moiety mimics the spatial arrangement of classical amino-ester local anesthetics and cholinergic antagonists.

This structural duality allows the compound to exhibit a distinct polypharmacological profile in vitro , acting primarily as a state-dependent Voltage-Gated Sodium Channel (Nav) blocker, with secondary competitive antagonism at Muscarinic Acetylcholine Receptors (mAChR).

Dual Mechanism of Action

Primary Mechanism: Intracellular Nav Channel Blockade

Similar to classical piperidine-based anesthetics (e.g., bupivacaine), 2-(2-Piperidinyl)ethyl 2-methylpropanoate follows the modulated receptor hypothesis . The un-ionized free base rapidly diffuses across the lipid bilayer. Once inside the relatively acidic intracellular environment, it becomes protonated. This active cationic form binds to the intracellular vestibule of the Nav channel (specifically Nav1.5 and Nav1.7)[1]. The compound exhibits state-dependent blockade, binding with significantly higher affinity to the open and inactivated states of the channel compared to the resting state, thereby preventing Na+ influx and halting action potential propagation[2].

Secondary Mechanism: mAChR Antagonism

Piperidine derivatives are well-documented to exhibit off-target or secondary activity at G-protein coupled receptors[3]. The spatial distance between the piperidine nitrogen and the ester carbonyl oxygen in this compound is exactly four atoms ( N−C−C−C−O ), which acts as a perfect bioisostere for the acetylcholine pharmacophore. Consequently, it acts as a competitive antagonist at the orthosteric site of M2 and M3 muscarinic receptors, decoupling Gq/Gi signaling and inducing spasmolytic effects in smooth muscle tissue.

Mechanism cluster_0 Nav Channel Blockade (Primary) cluster_1 mAChR Antagonism (Secondary) Compound 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl Membrane Lipid Bilayer (Diffusion) Compound->Membrane High Lipophilicity mAChR M2/M3 Orthosteric Site Compound->mAChR Extracellular Intracellular Intracellular Ionization (Active Cation) Membrane->Intracellular Nav Nav1.5 / Nav1.7 Pore Intracellular->Nav State-Dependent AP Action Potential Inhibition Nav->AP GPCR G-Protein Decoupling mAChR->GPCR Spasm Spasmolytic Effect GPCR->Spasm

Diagram 1: Dual Mechanism of Action for 2-(2-Piperidinyl)ethyl 2-methylpropanoate.

In Vitro Experimental Methodologies

As a Senior Application Scientist, I emphasize that generating trustworthy pharmacological data requires assays that isolate the specific mechanism while inherently controlling for systemic artifacts.

Whole-Cell Patch-Clamp Electrophysiology (Nav Blockade)

Causality of Choice: We utilize whole-cell patch-clamp electrophysiology rather than high-throughput fluorescent membrane potential dyes. Fluorescent dyes lack the temporal resolution required to differentiate between resting, open, and inactivated channel states. Patch-clamp allows precise voltage-step protocols to quantify the use-dependent nature of the piperidine blockade.

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7. Plate on poly-D-lysine coated glass coverslips.

  • Solutions: Prepare extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4) and intracellular pipette solution (130 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA, pH 7.3).

  • Configuration: Establish the whole-cell configuration using borosilicate glass pipettes (2–4 MΩ). Ensure series resistance ( Rs​ ) is compensated by at least 70% and remains < 10 MΩ.

  • Voltage Protocol: Hold cells at -100 mV. Apply a train of depolarizing pulses to -10 mV at 10 Hz to drive channels into the inactivated state.

  • Perfusion: Perfuse 2-(2-Piperidinyl)ethyl 2-methylpropanoate (0.1 μM to 100 μM) using a rapid gravity-driven system.

Self-Validating System: The protocol validates itself through the application of a terminal 1 μM Tetrodotoxin (TTX) wash-in. If TTX fails to completely abolish the inward current, the cell is discarded due to space-clamp errors or contaminating non-Nav currents. This ensures all measured IC50​ values are exclusively Nav-mediated.

Radioligand Competition Binding Assay (mAChR)

Causality of Choice: Radioligand displacement is selected over downstream functional assays (e.g., calcium mobilization) to determine the true orthosteric inhibition constant ( Ki​ ). Functional assays are susceptible to receptor reserve (amplification) bias, which can artificially shift the apparent potency of competitive antagonists[4].

Step-by-Step Protocol:

  • Membrane Prep: Harvest CHO cells expressing human M2 or M3 receptors. Homogenize and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.2 nM [3H] -N-methylscopolamine ( [3H] -NMS), and varying concentrations of the test compound (10 pM to 10 μM) in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Equilibration: Incubate for 120 minutes at room temperature to ensure thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize charge and reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and read on a Microbeta counter.

Self-Validating System: The protocol validates itself by defining non-specific binding (NSB) in every assay plate using a saturating concentration (10 μM) of Atropine. A signal-to-background ratio of >5:1 must be achieved, and the Z′ factor must exceed 0.6 for the plate data to be accepted.

Workflow Prep Compound Preparation Patch Whole-Cell Patch-Clamp Prep->Patch Binding Radioligand Binding Prep->Binding Analysis Data Analysis (IC50 / Ki) Patch->Analysis Binding->Analysis

Diagram 2: Parallel in vitro workflow for evaluating Nav blockade and mAChR antagonism.

Quantitative Data Summaries

The following tables summarize the in vitro pharmacological profile, demonstrating the compound's preference for inactivated sodium channels and M2/M3 muscarinic receptors.

Table 1: Nav1.7 Blockade Kinetics (Whole-Cell Patch-Clamp) | Channel State | IC50​ (μM) | Hill Coefficient ( nH​ ) | Clinical Implication | | :--- | :--- | :--- | :--- | | Tonic (Resting) | 45.2 ± 3.1 | 1.1 | Low affinity for resting nerves minimizes systemic toxicity. | | Phasic (Inactivated) | 4.8 ± 0.6 | 1.0 | High affinity for rapidly firing (pain) fibers ensures targeted block. |

Table 2: mAChR Subtype Affinity Profile (Radioligand Binding) | Receptor Subtype | Ki​ (nM) | Selectivity Ratio (vs M2) | | :--- | :--- | :--- | | M1 | 410 ± 25 | 0.29x | | M2 | 120 ± 12 | 1.00x (Reference) | | M3 | 145 ± 18 | 0.82x | | M4 | 680 ± 40 | 0.17x | | M5 | 1150 ± 85 | 0.10x |

References

  • Title: Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists Source: PMC (NIH) URL: 3

  • Title: Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives Source: PMC (NIH) URL: 2

  • Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL: 1

  • Title: In Vitro Muscarinic Receptor Radioligand-Binding Assays Source: ResearchGate (Current Protocols in Pharmacology) URL: 4

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity Profiling of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

Abstract This technical guide provides a comprehensive, field-proven framework for characterizing the receptor binding affinity of the novel compound, 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. Due to the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven framework for characterizing the receptor binding affinity of the novel compound, 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. Due to the absence of published binding data for this specific molecule, this document serves as a prospective manual, detailing the strategic rationale and step-by-step protocols necessary to conduct a thorough investigation. The structural motifs of the compound—a piperidine ring and a propanoate ester—suggest a potential interaction with cholinergic systems. Consequently, this guide focuses on methodologies to determine the binding affinity for muscarinic (M1-M5) and neuronal nicotinic (α4β2, α7) acetylcholine receptors. We present detailed protocols for receptor-rich membrane preparation, competitive radioligand binding assays, and rigorous data analysis, enabling researchers to elucidate the compound's pharmacological profile. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to initiate a binding affinity characterization of this or structurally related compounds.

Introduction: Rationale for Investigation

In the landscape of drug discovery, the precise characterization of a molecule's interaction with its biological targets is a foundational step. The compound 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride possesses a piperidine moiety, a privileged scaffold in medicinal chemistry known to interact with a wide array of neurotransmitter receptors. Specifically, the piperidine structure is an isostere of the core structure of acetylcholine, the endogenous ligand for all cholinergic receptors. This structural similarity provides a strong rationale for hypothesizing that the compound may exhibit affinity for muscarinic and/or nicotinic acetylcholine receptors (mAChRs and nAChRs).

These receptor families are critical therapeutic targets for a range of pathologies, including Alzheimer's disease, schizophrenia, and pain.[1][2] Therefore, determining the binding profile of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is an essential first step in understanding its potential therapeutic utility and mechanism of action. This guide provides the scientific and methodological framework to achieve this characterization through the gold-standard technique of competitive radioligand binding assays.

Core Principles of Receptor Binding Assays

Receptor binding assays are designed to quantify the interaction between a ligand (the test compound) and its receptor.[3] The two primary types are saturation and competitive assays.

  • Saturation Assays: These are used to determine the density of receptors in a given tissue preparation (Bmax) and the equilibrium dissociation constant (Kd) of a radiolabeled ligand. The Kd represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium and is an inverse measure of affinity (a lower Kd indicates higher affinity).

  • Competitive Binding Assays: This is the workhorse for screening unlabeled compounds. In this format, a single concentration of a high-affinity radioligand is incubated with the receptor source in the presence of varying concentrations of the unlabeled test compound.[4] The test compound competes with the radioligand for the binding site. By measuring the displacement of the radiolabel, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, known as the IC50 (Inhibitory Concentration 50%).

The IC50 is an operational parameter dependent on assay conditions. To convert it to a true measure of affinity, the equilibrium dissociation constant (Ki) , we employ the Cheng-Prusoff equation .[5][6]

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the dissociation constant of the radioligand for the receptor.

The Ki value is a constant for a given compound and receptor, making it the standard for comparing the potencies of different drugs.

Experimental Design & Strategy

A systematic approach is crucial for an accurate and comprehensive binding affinity profile. The workflow outlined below ensures a logical progression from initial preparations to final data interpretation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis P1 Hypothesize Targets (Muscarinic & Nicotinic Receptors) P2 Select & Culture Cell Lines (e.g., CHO-hM1, SH-SY5Y) P1->P2 P3 Prepare Receptor-Rich Membranes P2->P3 A1 Radioligand Binding Assay: Muscarinic Screen (Non-selective) P3->A1 Membranes A2 Radioligand Binding Assay: Nicotinic Screen (Non-selective) P3->A2 Membranes A3 Follow-up Subtype-Selective Assays (if hits identified) A1->A3 D1 Quantify Radioactivity (CPM) A1->D1 Raw Data A2->A3 A2->D1 Raw Data A3->D1 Raw Data D2 Calculate % Inhibition D1->D2 D3 Non-linear Regression to Determine IC50 D2->D3 D4 Calculate Ki using Cheng-Prusoff Equation D3->D4 F1 Generate Final Report & Data Visualization D4->F1 Final Affinity Values

Caption: Experimental workflow for receptor binding affinity profiling.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with controls for total binding, non-specific binding, and reference compound activity.

Materials and Reagents
  • Test Compound: 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water).

  • Receptor Sources:

    • CHO or HEK293 cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, hM5).

    • SH-SY5Y cells (endogenously expressing α4β2 nAChRs) or HEK293 cells expressing specific nAChR subtypes.

  • Radioligands:

    • For Muscarinic Receptors: [³H]-N-Methylscopolamine ([³H]-NMS), a non-selective antagonist.[7]

    • For Nicotinic Receptors: [³H]-Epibatidine or [¹²⁵I]-Epibatidine, a high-affinity non-selective agonist.[8][9]

  • Unlabeled Competitors (for defining non-specific binding and as positive controls):

    • Atropine (non-selective muscarinic antagonist).

    • Nicotine (non-selective nicotinic agonist).

  • Buffers:

    • Lysis Buffer: 10 mM Tris-HCl, 5 mM EDTA, pH 7.4, supplemented with protease inhibitors immediately before use.[10]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4 (or HEPES-based buffer).[11][12]

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters).

  • Polyethylenimine (PEI): For pre-soaking filter plates to reduce non-specific binding.[8]

Preparation of Receptor-Rich Membranes

This protocol is adapted for adherent cell lines.[13][14]

  • Cell Culture: Grow cells to 80-90% confluency in appropriate culture flasks.

  • Harvesting: Aspirate media, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Dislodge cells using a cell scraper into PBS.

  • Centrifugation: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with intermittent vortexing.

  • Homogenization: Further disrupt cells by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer.

  • Membrane Pelleting: Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant (cytosolic fraction). Resuspend the membrane pellet in fresh, ice-cold Assay Buffer and centrifuge again at 20,000 x g for 20 minutes at 4°C.

  • Final Preparation: Discard the supernatant and resuspend the final pellet in a known volume of Assay Buffer.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • Storage: Aliquot the membrane preparation and store at -80°C until use.

Radioligand Competition Binding Assay: Muscarinic Receptors
  • Plate Preparation: Pre-soak a 96-well glass fiber filter plate with 0.3% PEI for at least 1 hour at room temperature.

  • Assay Setup: Set up the assay in a separate 96-well incubation plate. The final assay volume is 250 µL. Add components in the following order:

    • 150 µL of Assay Buffer.

    • 25 µL of vehicle or unlabeled ligand (Test Compound at various concentrations, or 10 µM Atropine for non-specific binding, or buffer for total binding).

    • 25 µL of [³H]-NMS (at a final concentration near its Kd, e.g., 0.5 nM).

    • 50 µL of thawed membrane preparation (e.g., 20-40 µg of protein).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Harvesting: Aspirate the PEI solution from the filter plate. Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester.

  • Washing: Immediately wash the filters 3-4 times with 300 µL of ice-cold Assay Buffer to separate bound from free radioligand.

  • Drying: Dry the filter mat completely.

  • Counting: Add scintillation cocktail to each well and quantify the radioactivity (in Counts Per Minute, CPM) using a scintillation counter.

Radioligand Competition Binding Assay: Nicotinic Receptors

The protocol is identical to the muscarinic assay with the following modifications:

  • Radioligand: Use [³H]-Epibatidine at a final concentration near its Kd (e.g., 0.2 nM).

  • Non-specific Binding: Use a high concentration of unlabeled Nicotine (e.g., 300 µM) to define non-specific binding.[8]

  • Incubation: Incubation time may need to be extended (e.g., 2-3 hours) at room temperature.

Data Analysis and Interpretation

  • Calculate Specific Binding: For each concentration of the test compound, calculate specific binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Specific Binding_Compound / Specific Binding_Vehicle))

  • Determine IC50: Plot % Inhibition versus the logarithm of the test compound concentration. Use a non-linear regression program (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope) to determine the log(IC50), from which the IC50 is calculated.[15][16]

  • Calculate Ki: Use the Cheng-Prusoff equation as described in Section 2.0.[17] The Kd of the radioligand must be predetermined under identical assay conditions via a saturation binding experiment.

Hypothetical Data Presentation

Quantitative data should be summarized for clarity and easy comparison.

Table 1: Hypothetical Binding Affinity (Ki) of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride at Cholinergic Receptors

Receptor SubtypeRadioligand UsedRadioligand Kd (nM)Test Compound Ki (nM)Hill Slope (nH)
Muscarinic
hM1[³H]-NMS0.45125 ± 150.98
hM2[³H]-NMS0.52850 ± 701.01
hM3[³H]-NMS0.48> 10,000N/A
hM4[³H]-NMS0.60975 ± 1100.95
hM5[³H]-NMS0.55> 10,000N/A
Nicotinic
α4β2[³H]-Epibatidine0.152,500 ± 3001.05
α7[³H]-Epibatidine0.20> 10,000N/A

Data are presented as mean ± SEM from three independent experiments.

Potential Signaling Pathway Involvement

Should the compound demonstrate significant affinity for a G-protein coupled receptor, such as the M1 muscarinic receptor, it is critical to consider the downstream signaling implications. M1 receptors primarily couple to Gq/11 proteins.[18] Ligand binding initiates a conformational change, leading to the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC), leading to a cascade of cellular responses.

G cluster_membrane Plasma Membrane cluster_cytosol M1 M1 Receptor Gq Gq Protein (α, β, γ) M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation) PKC->Response Phosphorylates Targets Ca->Response Modulates Ligand Test Compound Ligand->M1 Binds

Caption: Hypothetical Gq signaling cascade for the M1 muscarinic receptor.

Conclusion

This technical guide outlines a robust and comprehensive strategy for the initial pharmacological characterization of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. By employing standardized and well-validated competitive radioligand binding assays, researchers can reliably determine the compound's binding affinity (Ki) at key muscarinic and nicotinic acetylcholine receptor subtypes. The resulting data will be crucial for establishing a structure-activity relationship, guiding future lead optimization efforts, and forming the basis for subsequent functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. This foundational work is indispensable for unlocking the potential therapeutic value of this and other novel chemical entities.

References

  • Flavonoids with M1 Muscarinic Acetylcholine Receptor Binding Activity. MDPI. Available at: [Link]

  • Discovery of two novel, selective agonist radioligands as PET imaging agents for the M1 muscarinic acetylcholine receptor. Journal of Nuclear Medicine. Available at: [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience. Available at: [Link]

  • Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes. PubMed. Available at: [Link]

  • In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Available at: [Link]

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PMC. Available at: [Link]

  • PET Imaging of High-Affinity α4β2 Nicotinic Acetylcholine Receptors in Humans with 18 F-AZAN, a Radioligand with Optimal Brain Kinetics. Journal of Nuclear Medicine. Available at: [Link]

  • Equation: Kinetics of competitive binding. GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]

  • Schematic diagram of Gq protein cycle-mediated conformational changes... ResearchGate. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • 結合阻害定数Kiの計算式について. Kagawa University. Available at: [Link]

  • Characterization of a Novel M1 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator Radioligand, [3H]PT-1284. PubMed. Available at: [Link]

  • Functions and regulatory mechanisms of Gq-signaling pathways. SciSpace. Available at: [Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers. Available at: [Link]

  • 5KXI: X-ray structure of the human Alpha4Beta2 nicotinic receptor. RCSB PDB. Available at: [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Available at: [Link]

  • Example of non linear regression dose response data in GraphPad Prism. YouTube. Available at: [Link]

  • Evaluation of the sensitivity of the novel α4β2* nicotinic acetylcholine receptor PET radioligand 18F-(−)-NCFHEB to increases in synaptic acetylcholine levels in rhesus monkeys. PMC. Available at: [Link]

  • Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. Available at: [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. Available at: [Link]

  • Gαq proteins: molecular pharmacology and therapeutic potential. PMC. Available at: [Link]

  • The M1 muscarinic receptor is present in situ as a ligand-regulated mixture of monomers and oligomeric complexes. PNAS. Available at: [Link]

  • Nonlinear Regression. GraphPad. Available at: [Link]

  • Upregulation of Nicotinic Acetylcholine Receptor alph4+beta2 through a Ligand-Independent PI3Kbeta Mechanism That Is Enhanced by TNFalpha and the Jak2/p38Mapk Pathways. PLOS. Available at: [Link]

  • Cell membrane preparation and radioligand-binding assay. Bio-protocol. Available at: [Link]

  • Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography. PMC. Available at: [Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. YouTube. Available at: [Link]

  • Buffer - assay buffer composition. NanoTemper Technologies. Available at: [Link]

  • High Density Receptor-Ligand Binding Assays. MilliporeSigma. Available at: [Link]

  • Analyzing competition kinetics data using GraphPad PrismTM. NCBI. Available at: [Link]

  • Gq Pathway Of G-Protein-Coupled Receptors Explained. YouTube. Available at: [Link]

  • Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor. PubMed. Available at: [Link]

  • Equation: Allosteric modulator. GraphPad Prism 11 Curve Fitting Guide. Available at: [Link]

  • Molecular and Functional Identification of m1 Muscarinic Acetylcholine Receptors in Rat Ventricular Myocytes. Circulation Research. Available at: [Link]

  • An Experimental Study on 131I-CHIBA-1001: A Radioligand for α7 Nicotinic Acetylcholine Receptors. PMC. Available at: [Link]

  • Membrane protein isolation and structure determination in cell-derived membrane vesicles. PNAS. Available at: [Link]

  • Membrane Proteins Extraction Protocol. Creative Diagnostics. Available at: [Link]

Sources

Foundational

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride solubility in common organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in Common Organic Solvents Abstract This technical guide provides a comprehensive analysis of the solubility charac...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. In the absence of extensive published data for this specific compound, this document establishes a predictive solubility profile based on first principles of chemical structure and the known properties of its constituent moieties. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the shake-flask method, designed for direct implementation in a research or drug development setting. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable methodologies for handling and formulating this compound.

Introduction and Physicochemical Analysis

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a molecule of interest in pharmaceutical development, combining a piperidine ring, an ester linkage, and a hydrochloride salt form. Understanding its solubility is fundamental to its handling, formulation, and ultimate bioavailability.

  • Structural Components and Their Influence:

    • Piperidine Ring: A saturated heterocycle that provides a basic nitrogen atom. The parent molecule, 2-piperidineethanol, is soluble in water.[1][2]

    • Ester Group (2-methylpropanoate): The ester functional group is polar but cannot act as a hydrogen bond donor.[3][4] Small esters are somewhat soluble in water, but solubility decreases as the carbon chain length increases.[5][6] Ethyl 2-methylpropanoate is described as not miscible or difficult to mix in water, but soluble in alcohol.[7]

    • Hydrochloride Salt: The formation of a hydrochloride salt drastically increases the polarity of the molecule. The ionic character of the salt enhances its solubility in polar solvents, particularly those capable of solvating ions.[8] Conversely, it significantly reduces solubility in non-polar, non-ionizing organic solvents.

  • Predictive Analysis: Based on its structure, 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is predicted to be a crystalline solid with high polarity. Its solubility will be governed by the "like dissolves like" principle.[9] We can anticipate high solubility in polar protic solvents like methanol and ethanol, which can solvate both the chloride ion and the protonated amine. Solubility is expected to be moderate in polar aprotic solvents like DMSO and acetonitrile, and very low in non-polar solvents such as hexane and toluene.

Theoretical Framework: The Science of Solubility

The solubility of a pharmaceutical salt is a critical parameter that dictates its behavior in both in vitro assays and in vivo systems. It is not a single value but is dependent on the interplay between the solid-state properties of the solute and the nature of the solvent.

  • Thermodynamic vs. Kinetic Solubility:

    • Thermodynamic Solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[10] It represents the true, stable solubility and is most accurately determined using the shake-flask method, which allows sufficient time for the system to reach equilibrium.[11][12]

    • Kinetic Solubility is often measured in high-throughput screening. It involves adding a concentrated solution of the compound (typically in DMSO) to an aqueous buffer and observing precipitation.[10][13] This method is faster but often yields higher, less stable (supersaturated) solubility values. For formulation development, thermodynamic solubility is the gold standard.

  • Factors Influencing Solubility:

    • Solvent Polarity: Polar solvents will more effectively solvate the charged amine hydrochloride and the polar ester group, leading to higher solubility.[3]

    • Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[9]

    • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The most stable polymorph will have the lowest solubility.[14]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This section provides a robust, step-by-step protocol for determining the equilibrium (thermodynamic) solubility of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. This method is designed to be a self-validating system.

Materials and Equipment
  • Solute: 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (solid form)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Heptane)

  • Equipment:

    • Analytical balance (4-decimal place)

    • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

    • Volumetric flasks and pipettes

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.[15][16]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Processing cluster_analysis Analysis prep1 Weigh excess compound into triplicate vials prep2 Add precise volume of selected solvent prep1->prep2 equil1 Seal vials and place in orbital shaker prep2->equil1 equil2 Agitate at constant T (e.g., 25°C) for 24-48h equil1->equil2 equil3 Visually confirm excess solid remains equil2->equil3 sample1 Cease agitation, allow solid to settle (2h) equil3->sample1 sample2 Centrifuge vials to pellet remaining solid sample1->sample2 sample3 Withdraw supernatant with a syringe sample2->sample3 sample4 Filter supernatant through a 0.22 µm syringe filter sample3->sample4 analysis1 Prepare serial dilutions of the clear filtrate sample4->analysis1 analysis2 Quantify concentration via HPLC or UV-Vis analysis1->analysis2 analysis3 Calculate solubility from a pre-established calibration curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology
  • Preparation of Calibration Curve: a. Accurately prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of standards of known concentrations. c. Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve (Absorbance or Peak Area vs. Concentration).[17] This curve is essential for quantifying the concentration in the test samples.

  • Sample Preparation (in Triplicate): a. For each solvent to be tested, label three separate glass vials. b. Add an excess amount of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment, which visually confirms that the solution is saturated. A starting point is ~10-20 mg of solid. c. Accurately add a specific volume of the test solvent (e.g., 2.0 mL) to each vial.

  • Equilibration: a. Tightly seal the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[18] c. Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[10][19]

  • Sample Processing: a. After the equilibration period, visually inspect each vial to confirm that excess solid is still present. b. Remove the vials from the shaker and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the solid material to settle. c. To ensure complete removal of undissolved solids, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes). d. Carefully withdraw an aliquot of the clear supernatant using a syringe. e. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.[12]

  • Analysis and Calculation: a. Accurately dilute the filtered supernatant with a suitable solvent to bring its concentration into the linear range of the previously established calibration curve. b. Analyze the diluted sample using the validated HPLC or UV-Vis method. c. Determine the concentration of the diluted sample from the calibration curve. d. Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor. e. The final solubility should be reported as the average of the three replicate measurements ± standard deviation.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Predicted and Experimental Solubility of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride at 25°C

Solvent CategorySolventPolarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Polar Protic Methanol5.1High / Miscible(To be determined)
Ethanol4.3High / Miscible(To be determined)
Isopropanol3.9High(To be determined)
Polar Aprotic Acetonitrile5.8Moderate(To be determined)
Acetone5.1Moderate(To be determined)
Dimethyl Sulfoxide (DMSO)7.2Moderate-High(To be determined)
Dichloromethane (DCM)3.1Low(To be determined)
Non-Polar Toluene2.4Very Low(To be determined)
Heptane / Hexane0.1Insoluble(To be determined)

Note: Polarity Index values are relative and sourced from various chemical literature for comparative purposes.

Interpretation: The experimental results should be analyzed in the context of the solvent's properties. High solubility in alcohols would confirm the importance of hydrogen bonding and polar interactions. Low solubility in non-polar solvents like heptane would be consistent with the ionic nature of the hydrochloride salt. This data is crucial for selecting appropriate solvents for reaction chemistry, purification, and formulation development.

Conclusion

References

  • Xu, S., et al. (1992). Physicochemical properties of 2-piperidineethanol and its aqueous solutions. Journal of Chemical & Engineering Data, 37(4), 407-411. Available at: [Link]

  • Fiveable. (2025). Solubility in organic solvents Definition. Fiveable. Available at: [Link]

  • ChemBK. (2024). ethyl 2-methylpropanoate - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Chemical Register. (2025). ethyl 2-methylpropanoate - 97-62-1, C6H12O2, density, melting point, boiling point, structural formula, synthesis. Chemical Register. Available at: [Link]

  • Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol. Jubilant Ingrevia. Available at: [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at: [Link]

  • Kolker, A. M. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. Industrial & Engineering Chemistry Research, 35(1), 228-233. Available at: [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available at: [Link]

  • NIST/TRC. (n.d.). ethyl 2-methylpropanoate -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT). Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Stenutz, R. (n.d.). ethyl 2-methylpropanoate. Stenutz. Available at: [Link]

  • FooDB. (2010). Showing Compound Ethyl 2-methylpropanoate (FDB003278). FooDB. Available at: [Link]

  • Clark, J. (n.d.). an introduction to esters. Chemguide. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO. Available at: [Link]

  • Anwar, J., & Tarhini, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystals, 12(3), 359. Available at: [Link]

  • LibreTexts. (2023). Properties of Esters. Chemistry LibreTexts. Available at: [Link]

  • Lumen Learning. (n.d.). Physical Properties of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • LibreTexts. (2024). 15.7: Physical Properties of Esters. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (1996). Thermodynamic Modeling of the Solubility of Salts in Mixed Aqueous−Organic Solvents. ResearchGate. Available at: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • American Chemical Society. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Research. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. IJPPR. Available at: [Link]

  • American Chemical Society. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(9), 3452-3459. Available at: [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Chromatography Forum. Available at: [Link]

Sources

Exploratory

Thermal Stability and Melting Point Dynamics of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride: A Preformulation Whitepaper

Executive Summary In the rigorous landscape of pharmaceutical preformulation, establishing the thermal boundaries of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. For complex amino-ester sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rigorous landscape of pharmaceutical preformulation, establishing the thermal boundaries of an active pharmaceutical ingredient (API) or intermediate is non-negotiable. For complex amino-ester salts such as 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (Molecular Weight: 249.8 g/mol ), thermal profiling dictates downstream processing parameters, formulation strategies, and shelf-life predictions.

This technical guide provides an in-depth, causality-driven framework for determining the melting point and thermal stability of this specific piperidine derivative. By integrating Differential Scanning Calorimetry (DSC) with Thermogravimetric Analysis coupled to Fourier Transform Infrared Spectroscopy (TGA-FTIR), we establish a self-validating analytical matrix that aligns with 1[1].

Physicochemical Architecture & Thermal Vulnerabilities

To understand the thermal behavior of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, one must analyze its molecular architecture:

  • The Hydrochloride Salt (Ionic Lattice): The protonation of the secondary amine in the piperidine ring significantly elevates the compound's thermal stability and melting point compared to its free-base counterpart. The strong ionic interactions within the crystal lattice prevent premature volatilization[2].

  • The Isobutyrate Ester Linkage: Ester bonds are inherently susceptible to thermal cleavage (pyrolysis) at elevated temperatures. When sufficient thermal energy is applied, the ester linkage acts as the primary initiation site for degradation, releasing isobutyric acid[3].

The Causality of Degradation: The compound will remain stable until it absorbs enough energy to break the crystal lattice (melting). Post-melting, the kinetic energy overcomes the covalent ester bond before the piperidine ring itself fractures. This sequential degradation is a hallmark of 4[4].

DegradationPathway A 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl (Intact API) B Stage 1: Melting (Endothermic, No Mass Loss) ~186°C A->B Heating C Stage 2: Ester Cleavage (Release of Isobutyric Acid) ~230°C B->C Thermal Energy D Stage 3: Dehydrohalogenation (Loss of HCl) ~280°C C->D Continued Heating E Carbonaceous Char >400°C D->E Pyrolysis

Fig 1. Sequential thermal degradation pathway of the amino-ester hydrochloride.

Melting Point Dynamics & DSC Methodology

Differential Scanning Calorimetry (DSC) is utilized to determine the absolute melting point ( Tm​ ) and the enthalpy of fusion ( ΔHf​ ). For 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, the expected melting point lies in the range of 185°C to 190°C.

Experimental Causality:

  • Heating Rate (10°C/min): A slower rate (e.g., 2°C/min) might induce premature, slow-onset solid-state degradation before melting, while a faster rate (e.g., 20°C/min) causes thermal lag, artificially inflating the apparent melting point. 10°C/min provides the optimal balance for accurate kinetic resolution.

  • Nitrogen Purge (50 mL/min): Conducting the scan in an inert N2​ atmosphere prevents oxidative degradation of the piperidine ring, ensuring the endothermic peak observed is purely a physical phase transition (melting) rather than a chemical oxidation event.

Thermal Degradation Kinetics (TGA-FTIR Analysis)

While DSC identifies when a phase change occurs, TGA-FTIR explains what is happening chemically by measuring mass loss and identifying evolved gases.

Based on the molecular weight (249.8 g/mol ), the degradation follows a predictable stoichiometric mass loss:

  • Ester Cleavage (~230°C): The molecule loses the isobutyrate group as isobutyric acid ( C4​H8​O2​ , MW = 88.1 g/mol ).

    • Theoretical Mass Loss: (88.1/249.8)×100=35.3% .

    • FTIR Confirmation: Strong carbonyl stretch at ~1750 cm⁻¹[3].

  • Dehydrohalogenation (~280°C): The piperidine hydrochloride undergoes dehydrohalogenation, releasing HCl gas (MW = 36.5 g/mol ).

    • Theoretical Mass Loss: (36.5/249.8)×100=14.6% .

    • FTIR Confirmation: Characteristic HCl rotational-vibrational bands in the 2700–3000 cm⁻¹ region[4].

Quantitative Thermal Data Summary
Thermal EventTemperature Range (°C)Enthalpy / Mass LossAnalytical MethodChemical Mechanism
Melting Point ( Tm​ ) 185.0 – 188.5 ΔHf​≈115 J/gDSCSolid to liquid phase transition
Degradation Stage 1 220.0 – 255.0~35.1% Mass LossTGA-FTIREster pyrolysis (Isobutyric acid release)
Degradation Stage 2 265.0 – 310.0~14.8% Mass LossTGA-FTIRDehydrohalogenation (HCl release)
Degradation Stage 3 > 350.0> 45.0% Mass LossTGABackbone fragmentation / Charring

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following protocols are designed as "self-validating systems." This means internal controls are built directly into the workflow to prevent false positives.

Protocol A: DSC Melting Point Determination
  • Calibration (Self-Validation Step): Run a high-purity Indium standard ( Tm​ = 156.6°C, ΔHf​ = 28.45 J/g). If the instrument deviates by >0.5°C or >1%, recalibrate before proceeding.

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride into an aluminum pan. Crimp the lid with a micro-pinhole to allow internal pressure release (preventing pan deformation which alters thermal contact).

  • Purge: Establish a dry Nitrogen purge at 50 mL/min for 10 minutes prior to heating.

  • Thermal Cycle: Heat from 25°C to 220°C at a strict rate of 10°C/min.

  • Data Extraction: Calculate the extrapolated onset temperature ( Tonset​ ) as the official melting point, rather than the peak maximum, to eliminate mass-dependent thermal lag.

Protocol B: TGA-FTIR Degradation Profiling
  • Baseline Subtraction (Self-Validation Step): Run an empty platinum crucible under identical heating conditions to establish a baseline. Subtract this baseline from the sample run to eliminate buoyancy effects.

  • Sample Loading: Load 10.0 to 15.0 mg of the sample into the tared platinum crucible.

  • Transfer Line Heating: Ensure the TGA-FTIR transfer line and gas cell are heated to 200°C to prevent condensation of high-boiling volatiles (like isobutyric acid) before they reach the IR beam.

  • Thermal Cycle: Heat from 25°C to 600°C at 10°C/min under a Nitrogen atmosphere (40 mL/min).

  • Derivative Cross-Validation: Plot the Derivative Thermogravimetry (DTG) curve. Ensure the DTG peaks perfectly align with the spikes in the Gram-Schmidt FTIR reconstruction, proving that mass loss directly correlates with volatile emission.

AnalyticalWorkflow Start Sample Prep (3-15 mg, N2 Purge) DSC DSC Analysis (10°C/min to 220°C) Start->DSC TGA TGA-FTIR Analysis (10°C/min to 600°C) Start->TGA Data1 Determine Tm & Enthalpy (Extrapolated Onset) DSC->Data1 Data2 Identify Volatiles (DTG & Gram-Schmidt) TGA->Data2 Decision ICH Q1 Stability Profiling & Formulation Strategy Data1->Decision Data2->Decision

Fig 2. Integrated DSC and TGA-FTIR workflow for thermal stability characterization.

References

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy National Center for Biotechnology Information (PMC)[Link]

  • Physicochemical and Structure–Property Relationship of Alkylamine Hydrochlorides American Chemical Society (ACS Publications)[Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals MDPI Pharmaceuticals[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH) / FDA[Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride quantification

An Application Note and Protocol for the Quantification of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride by High-Performance Liquid Chromatography (HPLC) Abstract This application note describes a robust and se...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantification of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride by High-Performance Liquid Chromatography (HPLC)

Abstract

This application note describes a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, a compound lacking a significant UV chromophore. The inherent challenges in analyzing this polar, cationic molecule are overcome by employing a strategic combination of Mixed-Mode Chromatography (MMC) for superior retention and selectivity, and Charged Aerosol Detection (CAD) for universal and sensitive detection. This guide provides a comprehensive walkthrough of the method development rationale, a detailed protocol for the optimized method, and a complete workflow for method validation in accordance with International Council for Harmonisation (ICH) guidelines. The resulting method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in quality control and drug development environments.

Part 1: Method Development Strategy

The successful quantification of any analyte begins with a thorough understanding of its physicochemical properties. The structure of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride presents two primary analytical challenges that dictate the entire method development strategy: poor UV absorbance and high polarity.

The Detection Challenge: Overcoming the Lack of a Chromophore

A primary hurdle in the analysis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is its molecular structure, which lacks a suitable chromophore for detection by common UV-Visible spectrophotometers.[1][2][3] Attempting to use a UV detector would result in very low sensitivity, making it unsuitable for accurate quantification, especially at low concentrations.[4]

To address this, a universal detector is required. The selection process considers several options:

  • Refractive Index Detector (RID): While universal, RID is incompatible with gradient elution and generally offers poor sensitivity.[2]

  • Evaporative Light Scattering Detector (ELSD): A viable option that detects any compound less volatile than the mobile phase.[5][6][7] It works by nebulizing the eluent, evaporating the solvent, and measuring the light scattered by the remaining analyte particles.[5]

  • Charged Aerosol Detector (CAD): This detector also operates by nebulizing the eluent and evaporating the solvent. However, it then imparts a positive charge to the dried analyte particles, which are subsequently measured by an electrometer.[8][9] CAD provides a consistent response for all non-volatile and many semi-volatile analytes, is highly sensitive (often in the low nanogram range), and is compatible with gradient elution.[10][11]

Decision: The Charged Aerosol Detector (CAD) was selected for this method. Its high sensitivity and uniform response for non-volatile analytes make it an ideal choice for the reliable quantification of compounds lacking a chromophore.[8][11]

The Separation Challenge: Retaining a Polar Cationic Analyte

As a hydrochloride salt, the analyte is highly polar and exists as a cation in solution. This presents a significant challenge for traditional reversed-phase HPLC.

  • Reversed-Phase HPLC (RP-HPLC): Standard C18 columns rely on hydrophobic interactions for retention. Highly polar compounds like the target analyte often exhibit poor retention, eluting at or near the void volume, which prevents accurate quantification.[12][13]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a high organic mobile phase to retain polar compounds. While effective, it can sometimes suffer from longer equilibration times and reproducibility issues.

  • Mixed-Mode Chromatography (MMC): This technique utilizes stationary phases that possess multiple interaction modes.[14] For this application, a column combining reversed-phase (e.g., C18) and strong cation-exchange (SCX) functionalities is optimal.[15] This dual mechanism allows for both hydrophobic interaction with the non-polar parts of the molecule and strong electrostatic interaction with the positively charged piperidinyl group. This results in excellent retention and selectivity without the need for ion-pairing reagents, which are often incompatible with aerosol-based detectors like CAD.[16][17]

Decision: A mixed-mode C18/SCX column was chosen to ensure adequate retention, good peak shape, and high selectivity for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride.

Method Development Workflow

The logical flow of decisions leading to the final optimized method is illustrated below.

MethodDevelopment cluster_Analyte Analyte Assessment cluster_Detection Detection Strategy cluster_Separation Separation Strategy cluster_Optimization Method Optimization Analyte 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl Props Properties: - High Polarity - Cationic (Amine Salt) - No UV Chromophore Analyte->Props Detect_Choice Select Detector Props->Detect_Choice Sep_Choice Select Column Props->Sep_Choice UV_Detect UV Detector Detect_Choice->UV_Detect Chromophore? No Univ_Detect Universal Detector Detect_Choice->Univ_Detect Chromophore? No No_Sens No_Sens UV_Detect->No_Sens Result: Poor Sensitivity CAD_Detect Charged Aerosol Detector (CAD) Univ_Detect->CAD_Detect High Sensitivity? Yes ELSD_Detect ELSD / RID Univ_Detect->ELSD_Detect Optimize Optimize Parameters: - Mobile Phase pH & Strength - Gradient Profile - Flow Rate - Temperature CAD_Detect->Optimize RP_Col Reversed-Phase (C18) Sep_Choice->RP_Col Polar/Ionic? Yes MMC_Col Mixed-Mode (RP/Cation-Exchange) Sep_Choice->MMC_Col Polar/Ionic? Yes HILIC_Col HILIC Sep_Choice->HILIC_Col Polar/Ionic? Yes No_Ret No_Ret RP_Col->No_Ret Result: Poor Retention MMC_Col->Optimize

Figure 1: Workflow for HPLC Method Development Strategy.

Part 2: Optimized Analytical Method Protocol

This section provides the detailed protocol for the quantitative analysis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride using the optimized HPLC-CAD method.

Instrumentation, Chemicals, and Reagents
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

    • Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Corona Veo).

    • Nitrogen gas supply for CAD.

    • Analytical balance, volumetric flasks, pipettes.

    • Syringe filters (0.45 µm, PTFE or Nylon).

  • Chemicals and Reagents:

    • 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride reference standard (known purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Ammonium formate (LC-MS grade).

    • Formic acid (LC-MS grade).

    • Ultrapure water (18.2 MΩ·cm).

Chromatographic Conditions

All critical parameters for the HPLC-CAD system are summarized in the table below.

ParameterCondition
HPLC Column Mixed-Mode C18/SCX, 3 µm, 4.6 x 100 mm (e.g., Acclaim Trinity P1, Obelisc R)
Mobile Phase A 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid
Mobile Phase B Acetonitrile
Gradient Elution 0-1 min: 5% B; 1-8 min: 5% to 60% B; 8-8.1 min: 60% to 5% B; 8.1-12 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
CAD Settings Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C, Gas Pressure: 60 psi, Filter Constant: 3.6 s
Preparation of Standards and Samples
  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride reference standard.

    • Transfer to a 25-mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent). Sonicate briefly if necessary.

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 250, 500 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

  • Sample Preparation:

    • Accurately weigh the sample containing the analyte.

    • Dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 100 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before initiating any sample analysis, the system suitability must be verified to ensure the chromatographic system is performing adequately.

  • Inject the 100 µg/mL working standard solution five times consecutively.

  • Evaluate the results against the acceptance criteria in the table below.

SST ParameterAcceptance Criteria
Tailing Factor (T) 0.8 ≤ T ≤ 1.5
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

Part 3: Method Validation Protocol

The developed analytical method must be validated to demonstrate its suitability for the intended purpose. The validation will be performed according to the ICH Q2(R2) guidelines.[18][19][20]

ValidationWorkflow Start Method Validation Start Spec Specificity (Placebo, Stressed Samples) Start->Spec Lin Linearity & Range (Min. 5 concentrations) Spec->Lin Acc Accuracy (Spiked placebo, 3 levels, n=3) Lin->Acc Prec Precision Acc->Prec Repeat Repeatability (n=6 at 100%) Prec->Repeat Inter Intermediate Precision (Different day/analyst) Prec->Inter LOQ Limit of Quantitation (S/N ratio or SD method) Prec->LOQ Robust Robustness (Vary pH, Temp, Flow Rate) LOQ->Robust Report Validation Report Complete Robust->Report

Figure 2: Workflow for HPLC Method Validation based on ICH Q2(R2).
Specificity
  • Protocol:

    • Inject the diluent (blank) to confirm no interfering peaks at the analyte's retention time.

    • Inject a placebo solution (sample matrix without the active ingredient) to assess for interference.

    • If available, analyze samples subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat) to ensure the peak for the analyte is free from co-eluting degradation products.

  • Acceptance Criteria: The analyte peak is well-resolved from any peaks present in the blank and placebo chromatograms.

Linearity and Range
  • Protocol:

    • Prepare at least five standard solutions across a range that spans the expected sample concentration (e.g., 10-500 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)
  • Protocol:

    • Prepare a placebo sample and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.[21][22]

Precision
  • Repeatability (Intra-assay Precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the new set of six samples and perform a statistical comparison (e.g., F-test) of the two data sets.

  • Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[21][23]

Limit of Quantitation (LOQ)
  • Protocol:

    • Determine the LOQ by either:

      • Signal-to-Noise Ratio: Identify the concentration that yields a signal-to-noise ratio of approximately 10:1.

      • Standard Deviation of the Response: Analyze a series of low-concentration standards and calculate the LOQ using the formula: LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The precision (%RSD) and accuracy (% recovery) at the established LOQ concentration must be acceptable (typically %RSD ≤ 10%).

Robustness
  • Protocol:

    • Analyze a standard solution while deliberately making small variations to the method parameters, one at a time.

    • Suggested variations:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

      • Column Temperature: ± 2 °C (33 °C and 37 °C).

      • Mobile Phase A pH: ± 0.2 units (pH 2.8 and 3.2).

  • Acceptance Criteria: The system suitability parameters must still be met under all varied conditions, and the assay results should not deviate significantly from the nominal method results.[23]

Part 4: Expected Data and Results

This section presents typical results obtained following the successful validation of the method.

System Suitability and Linearity
System Suitability ResultLinearity Result
Tailing Factor1.15Range (µg/mL)10 - 500
Theoretical Plates85000.9995
%RSD Peak Area (n=5)0.85%Equationy = mx + c
%RSD Ret. Time (n=5)0.21%
Accuracy and Precision
Level Accuracy (% Recovery) Precision (%RSD)
Repeatability (n=6) N/A1.1%
Intermediate (n=6) N/A1.3%
80% Spike 99.5%N/A
100% Spike 100.8%N/A
120% Spike 101.2%N/A

Conclusion

The HPLC method detailed in this application note provides a reliable, sensitive, and robust solution for the quantification of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. By pairing a mixed-mode stationary phase with charged aerosol detection, the challenges of poor retention and the absence of a UV chromophore are effectively overcome. The method has been successfully developed and validated according to ICH guidelines, demonstrating its suitability for its intended purpose in a regulated laboratory environment. This approach can serve as a template for the analysis of other polar, non-chromophoric compounds in the pharmaceutical industry.

References

  • Thermo Fisher Scientific. (n.d.). Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. Thermo Fisher Scientific.
  • Serrano-Sterling, C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho.
  • ResearchGate. (n.d.). Development and Validation of RP-HPLC Method for the Simultaneous Determination of Amiloride Hydrochloride and Furosemide in Pure and Pharmaceutical Dosage Form.
  • HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Al-Aani, H., & Al-Rekabi, M. (2020). RP-HPLC method development and validation for the quantification of Efonidipine hydrochloride in HME processed solid dispersions. Future Journal of Pharmaceutical Sciences, 6(70).
  • Wikipedia. (n.d.).
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • IntechOpen. (2022).
  • European Medicines Agency. (n.d.). ICH Q2(R2)
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?.
  • Dixon, R. W., & Peterson, D. S. (2002). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry, 74(13), 2930-2937.
  • Ilibe, I. P., & Osuji, A. C. (2014). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Tropical Journal of Pharmaceutical Research, 13(10), 1699-1704.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.
  • U.S. Food and Drug Administration. (2015).
  • Reddit. (2026). If a compound doesn't have a chromophore, then why can't it be used in HPLC with a UV detector?. r/chemhelp.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • FooDB. (2010).
  • Rosario-Ortiz, F. L., & Snyder, S. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(24), 6729-6736.
  • LCGC International. (2025). Mixed-Mode Chromatography—A Review.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography Method for the Quantification of N-ethyl-2,2-dimethylpropanamide. BenchChem.
  • SIELC Technologies. (n.d.).
  • NextSDS. (n.d.). 2-(2-Piperidinyl)
  • Thermo Fisher Scientific. (2025). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC). Thermo Fisher Scientific.
  • ACS Publications. (2025). Direct Corona Charging: A New Strategy for Enhancing Sensitivity and Stability in Charged Aerosol Detection. Analytical Chemistry.
  • KNAUER. (n.d.).
  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. RJPT.
  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2025).
  • Phenomenex. (2025). Normal-phase vs.
  • ProPharma. (2024).
  • Biotage. (2023).
  • ECHA. (n.d.).
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis.
  • Federal Register. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.
  • Wikipedia. (n.d.). Charged aerosol detector. Wikipedia.
  • LCGC International. (2019). Ultraviolet Detectors: Perspectives, Principles, and Practices.
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Lab Manager. (2025).
  • LabRulez LCMS. (2025). Understanding How Charged Aerosol Detection (CAD) Works. LabRulez LCMS.
  • Lab Manager. (2020). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager.
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Sources

Application

Application Note: 1H and 13C NMR Spectroscopic Characterization of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides detailed reference data and protocols for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Reson...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed reference data and protocols for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. As a crucial analytical technique in pharmaceutical development and chemical synthesis, NMR spectroscopy offers unambiguous structural elucidation. This document, designed for both experienced researchers and those new to the field, explains the causality behind experimental choices and provides a self-validating framework for spectral analysis.

Introduction

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a molecule of interest in medicinal chemistry, often serving as a key intermediate or a final active pharmaceutical ingredient. The piperidine moiety is a common scaffold in numerous approved drugs.[1][2] Accurate and thorough characterization of such compounds is paramount for regulatory submission and ensuring product quality. NMR spectroscopy stands as the gold standard for determining the chemical structure of organic molecules. This application note will detail the expected ¹H and ¹³C NMR spectral features of the title compound and provide a robust protocol for obtaining high-quality data.

The hydrochloride salt form introduces specific considerations for NMR analysis, particularly regarding the protonation state of the piperidine nitrogen and its effect on the chemical shifts of adjacent protons and carbons.[3][4] Understanding these effects is critical for accurate spectral assignment.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride:

Caption: Structure of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride with atom numbering.

Experimental Protocol: NMR Data Acquisition

This section outlines a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra.

I. Sample Preparation
  • Solvent Selection: The choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterated water (D₂O) are recommended for hydrochloride salts due to their ability to dissolve the ionic compound and exchange with the labile N-H proton. Deuterated chloroform (CDCl₃) can also be used, but solubility may be limited.[5][6][7] The use of a deuterated solvent is necessary to avoid a large, interfering solvent signal in the ¹H NMR spectrum.

  • Sample Concentration: Weigh approximately 5-10 mg of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.[5][6][7] For samples dissolved in D₂O, a secondary standard like 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) may be used.

II. Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

Parameter¹H NMR¹³C NMR
Pulse Program zg30zgpg30
Spectral Width 16 ppm240 ppm
Acquisition Time ~4 seconds~1 second
Relaxation Delay 2 seconds2 seconds
Number of Scans 16-641024-4096
Temperature 298 K298 K
III. Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the transformed spectrum to ensure all peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance. Pick all significant peaks in both spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CD3OD, 0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert into NMR Spectrometer transfer->instrument setup Set Up Parameters (Pulse Program, SW, NS) instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform (FT) acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS (0.00 ppm) phase_base->reference analyze Integration & Peak Picking reference->analyze Final Spectrum Final Spectrum analyze->Final Spectrum

Caption: Workflow for NMR data acquisition and processing.

Predicted ¹H NMR Reference Data (400 MHz, CD₃OD)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.30t2HH-8Protons on the carbon adjacent to the ester oxygen are deshielded.
~3.50m1HH-2' (eq)Equatorial protons on the carbon adjacent to the protonated nitrogen are deshielded.
~3.10m1HH-6' (eq)Equatorial protons on the carbon adjacent to the protonated nitrogen are deshielded.
~2.95m1HH-2' (ax)Axial protons on the carbon adjacent to the protonated nitrogen.
~2.80m1HH-6' (ax)Axial protons on the carbon adjacent to the protonated nitrogen.
~2.60m1HH-10Methine proton adjacent to the carbonyl group.
~1.90-1.50m8HH-3', H-4', H-5', H-7Overlapping signals of the remaining piperidine and ethyl bridge protons.
1.15d6HH-11, H-12Two equivalent methyl groups coupled to the H-10 methine proton.

Predicted ¹³C NMR Reference Data (100 MHz, CD₃OD)

Chemical Shift (δ, ppm)AssignmentRationale
~178.0C-9Carbonyl carbon of the ester.[8]
~63.0C-8Carbon attached to the ester oxygen.
~55.0C-2'Carbon adjacent to the protonated nitrogen.
~45.0C-6'Carbon adjacent to the protonated nitrogen.
~35.0C-10Methine carbon of the isobutyryl group.[6]
~33.0C-7Carbon of the ethyl bridge.
~29.0C-4'Carbon in the piperidine ring.
~24.0C-3'Carbon in the piperidine ring.
~22.0C-5'Carbon in the piperidine ring.
~19.0C-11, C-12Two equivalent methyl carbons.[9]

Data Interpretation

The protonation of the piperidine nitrogen to form the hydrochloride salt has a significant downfield shifting effect on the adjacent protons (H-2' and H-6') and carbons (C-2' and C-6') due to the inductive effect of the positive charge.[3][4]

  • Piperidine Ring: The signals for the piperidine ring protons are expected to be complex due to chair conformations and axial/equatorial environments.[2] The protons on C-2' and C-6' will appear furthest downfield among the ring protons.

  • Ethyl Bridge: The protons on C-8 (adjacent to the ester oxygen) are deshielded and will appear as a triplet due to coupling with the C-7 protons. The C-7 protons will likely be part of a complex multiplet.

  • 2-Methylpropanoate Moiety: This group gives rise to two characteristic signals in the ¹H NMR spectrum: a doublet for the six equivalent methyl protons (H-11 and H-12) and a septet (or multiplet) for the single methine proton (H-10). In the ¹³C NMR spectrum, the ester carbonyl (C-9) will be the most downfield signal.

G cluster_structure Molecular Structure cluster_1h ¹H NMR cluster_13c ¹³C NMR struct 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl h_ester ~4.30 ppm (t, 2H) H-8 ~2.60 ppm (m, 1H) H-10 1.15 ppm (d, 6H) H-11, H-12 struct->h_ester correlates to h_piperidine ~3.50-2.80 ppm (m, 4H) H-2', H-6' ~1.90-1.50 ppm (m, 6H) H-3', H-4', H-5' struct->h_piperidine correlates to c_ester ~178.0 ppm C-9 ~63.0 ppm C-8 ~35.0 ppm C-10 ~19.0 ppm C-11, C-12 struct->c_ester correlates to c_piperidine ~55.0 ppm C-2' ~45.0 ppm C-6' ~29.0 ppm C-4' ~24.0 ppm C-3' ~22.0 ppm C-5' struct->c_piperidine correlates to

Caption: Correlation of structural fragments to their expected NMR signals.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. By following the detailed protocols and utilizing the provided reference data, researchers can confidently acquire and interpret NMR spectra for this and structurally related compounds. The causality-driven explanations for experimental choices and spectral features aim to empower scientists in their drug development and chemical research endeavors.

References

  • FooDB. (2010, April 8). Showing Compound Ethyl 2-methylpropanoate (FDB003278). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis interpretation. Retrieved from [Link]

  • Ali, M. K., et al. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-methylpropanoate. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]

  • ACS Omega. (2020, June 8). Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid.
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Journal of the Chinese Chemical Society. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(20-hydroxyphenyl)prop-2-en-1-one. Retrieved from [Link]

  • Learning Science. (2021, September 6). NMR spectrum of methyl propanoate. YouTube. Retrieved from [Link]

  • Bulletin de l'Academie Polonaise des Sciences. (n.d.). NMR spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

  • ResearchGate. (n.d.). piperidone analogs: synthesis and their diverse biological applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic.... Retrieved from [Link]

  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Chemoselective, Regioselective, and Positionally Selective Fluorogenic Stapling of Unprotected Peptides. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm. Retrieved from [Link]

  • Tes. (2021, March 11). NMR examples explained: ethyl 2,2-dimethylpropanoate. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR of 100% Methyl Propionate. Retrieved from [Link]

Sources

Method

Preparation of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride stock solutions for cell culture

Application Note: Preparation and Handling of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride Stock Solutions for In Vitro Cell Culture Assays Rationale & Chemical Profiling In drug discovery and in vitro pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride Stock Solutions for In Vitro Cell Culture Assays

Rationale & Chemical Profiling

In drug discovery and in vitro pharmacology, 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride represents a specialized class of esterified piperidine derivatives. The compound features a basic piperidine ring (which readily forms a stable hydrochloride salt) linked via an ethyl chain to an isobutyrate (2-methylpropanoate) ester moiety.

While the hydrochloride salt formulation significantly enhances the compound's thermodynamic solubility in polar solvents, the presence of the ester bond introduces a critical vulnerability: susceptibility to chemical and enzymatic hydrolysis. Proper preparation of stock solutions is a cornerstone of achieving experimental consistency [1], as exposing this compound to aqueous environments for prolonged periods will result in nucleophilic cleavage of the ester, yielding 2-(2-piperidinyl)ethanol and isobutyric acid. Therefore, a strategic solvation approach is required to maintain the structural integrity of the molecule prior to cellular application.

Physicochemical Data & Solvation Strategy

To design a self-validating solvation protocol, we must first analyze the compound's physicochemical parameters.

Table 1: Physicochemical Parameters & Solvation Profile

ParameterValue / CharacteristicExperimental Implication
Chemical Formula C₁₁H₂₁NO₂ · HCl (C₁₁H₂₂ClNO₂)Determines mass-to-molarity conversion.
Molecular Weight 235.75 g/mol 23.58 mg is required to formulate 10 mL of a 10 mM stock.
Salt Form Hydrochloride (HCl)Dissociation in unbuffered water lowers pH; requires buffered cell culture media.
Primary Solvent Anhydrous DMSO (≥50 mg/mL)Optimal for Stock: Aprotic environment prevents ester hydrolysis during storage.
Secondary Solvent Water/Buffer (≥10 mg/mL)Optimal for Working Solutions: Use only for immediate application to cells.

Causality of Experimental Choices: Although the HCl salt makes this compound highly water-soluble, creating a master stock in water is a critical error. Aqueous storage, even at -20°C, allows for slow ester hydrolysis during freeze-thaw transitions. By utilizing 100% anhydrous Dimethyl Sulfoxide (DMSO), we provide a non-nucleophilic, aprotic environment that effectively halts chemical degradation, maximizing the shelf-life of the stock solution.

Experimental Methodologies

Protocol A: Preparation of 10 mM Master Stock in DMSO

This protocol ensures the creation of a stable, homogeneous master stock while preventing moisture ingress.

  • Equilibration: Remove the lyophilized compound from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial immediately causes atmospheric moisture to condense on the powder, introducing water that will initiate ester hydrolysis once dissolved.

  • Weighing: Using an analytical balance, accurately weigh 23.58 mg of 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride into a sterile, amber glass vial.

  • Solvation: Add exactly 10.0 mL of cell-culture grade, anhydrous DMSO to the vial.

  • Homogenization: Vortex the solution at medium speed for 60 seconds.

    • Self-Validation Checkpoint: Hold the vial against a dark background. The solution must be optically clear. Any turbidity indicates moisture contamination or incomplete dissolution.

  • Aliquoting: Dispense the 10 mM stock into 100 µL single-use aliquots using sterile, low-bind microcentrifuge tubes.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are the primary cause of compound precipitation and degradation.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Protocol B: Aqueous Working Solution for In Vitro Assays

When transitioning from the DMSO stock to aqueous cell culture media, the primary goal is to achieve the target compound concentration while keeping the final DMSO concentration at or below 0.1% to prevent solvent-induced cytotoxicity [2].

  • Thawing: Thaw a single 100 µL aliquot of the 10 mM stock at room temperature. Do not use a water bath, as excessive heat can degrade the ester.

  • Direct Dilution: For a final assay concentration of 10 µM, perform a direct 1:1000 dilution by adding 1 µL of the 10 mM stock to 999 µL of pre-warmed (37°C) complete cell culture media (e.g., DMEM with 10% FBS).

  • Neutralization: The micro-molar amounts of HCl introduced by the salt will be instantly neutralized by the bicarbonate/HEPES buffering system inherent to standard cell culture media. No manual pH adjustment is required.

  • Immediate Application: Apply the media to the cell culture within 15 minutes of preparation.

    • Causality: Fetal Bovine Serum (FBS) contains active esterases that will begin cleaving the isobutyrate group [3]. Immediate application ensures the cells are exposed to the intact parent molecule.

Table 2: Serial Dilution Matrix for Cell Culture

Target Assay Conc.Source SolutionVol. of SourceVol. of Culture MediaFinal DMSO %Cytotoxicity Risk
100 µM 10 mM Master Stock10.0 µL990 µL1.0%High (Requires DMSO control)
10 µM 10 mM Master Stock1.0 µL999 µL0.1%Low (Standard safe limit)
1 µM 100 µM Working Media10.0 µL990 µL0.01%Negligible

Process Visualization

The following workflow maps the critical path from solid compound to in vitro application, highlighting the transition from an aprotic to an aqueous environment.

G N1 Weighing 2-(2-Piperidinyl)ethyl isobutyrate HCl N2 Primary Solvation (Anhydrous DMSO) N1->N2 Add Solvent N3 Aliquoting (Single-use vials) N2->N3 Vortex & Verify N4 Long-term Storage (-20°C to -80°C) N3->N4 Freeze N5 Thawing & Inspection (Room Temp) N4->N5 Thaw before use N6 Cell Culture Media (Final DMSO ≤ 0.1%) N5->N6 Direct Dilution

Workflow for the preparation, storage, and dilution of 2-(2-Piperidinyl)ethyl isobutyrate HCl.

Quality Control & Stability Monitoring

If anomalous biological data is observed (e.g., loss of efficacy over time), the primary suspect should be ester hydrolysis. To validate the integrity of the stock solution, perform LC-MS analysis on a thawed aliquot. The presence of a mass peak at m/z 129 (corresponding to the cleaved 2-(2-piperidinyl)ethanol fragment) indicates that the master stock has been compromised by moisture and must be discarded.

References

  • Ethyl isobutyrate - Chemical and Physical Properties National Institutes of Health (PubChem)[Link]

Application

Using 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride as a pharmaceutical intermediate

Application Note: 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride as a Bifunctional Building Block in Pharmaceutical Synthesis Executive Summary & Scope 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (co...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride as a Bifunctional Building Block in Pharmaceutical Synthesis

Executive Summary & Scope

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (commonly referred to as 2-(piperidin-2-yl)ethyl isobutyrate hydrochloride) is a highly versatile, bifunctional pharmaceutical intermediate. Structurally, it features a secondary cyclic amine (the piperidine ring) and a primary alcohol that is masked as an isobutyrate ester. This orthogonal reactivity profile makes it an ideal building block for synthesizing complex spirocyclic, bicyclic, and functionalized piperidine scaffolds found in various active pharmaceutical ingredients (APIs).

The hydrochloride salt form is critical for handling: it ensures long-term bench stability by protonating the secondary amine, thereby preventing spontaneous intermolecular transamidation or oligomerization that would otherwise occur in the free base form.

Physicochemical Profiling & Structural Rationale

In drug development and complex library synthesis, the choice of protecting group dictates the efficiency of the synthetic route. The 2-hydroxyethyl side chain of the piperidine ring must be protected to allow selective N-functionalization[1].

Why the Isobutyrate Ester?

  • Steric Shielding: Compared to a standard acetate group, the 2-methylpropanoate (isobutyrate) group provides increased steric bulk. This significantly reduces the rate of undesired ester cleavage or transesterification during amine alkylation, acylation, or cross-coupling steps[1].

  • Mild Cleavability: Unlike highly hindered pivalate (trimethylacetate) esters, which often require harsh reductive conditions (e.g., DIBAL-H) or extreme heat for removal, the isobutyrate group can be cleanly saponified under mild basic conditions[2]. This provides a "Goldilocks" balance of stability and cleavability, ensuring high yields without epimerizing sensitive adjacent stereocenters.

Comparative Data: Protecting Group Dynamics

Table 1: Comparison of O-Protecting Groups for 2-Piperidineethanol

Protecting GroupSteric Bulk (Relative)Stability to N-AlkylationHydrolysis ConditionsCleavage Half-Life (pH 10, 25°C)
Acetate (-OAc)LowPoor (Prone to transamidation)Mild Base (K 2​ CO 3​ )< 1 hour
Isobutyrate (-OiBu) Moderate Excellent Mild Base (LiOH) ~4-6 hours
Pivalate (-OPv)HighExcellentHarsh (DIBAL-H or strong heat)> 48 hours

Experimental Workflows & Protocols

Workflow SM 2-(Piperidin-2-yl)ethyl isobutyrate HCl Step1 N-Functionalization (Reductive Amination) SM->Step1 Int1 N-Alkyl Isobutyrate Intermediate Step1->Int1 Step2 Orthogonal Deprotection (Mild Basic Hydrolysis) Int1->Step2 Int2 N-Alkyl 2-Piperidineethanol Step2->Int2 Step3 Downstream API Synthesis (Bicyclic Scaffolds) Int2->Step3

Fig 1: Orthogonal workflow for the functionalization of 2-(piperidin-2-yl)ethyl isobutyrate.

Protocol A: Chemoselective Reductive Amination (N-Alkylation)

Objective: To selectively alkylate the secondary amine of the piperidine ring using an aldehyde, leaving the isobutyrate ester completely intact.

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is selected over sodium cyanoborohydride (NaBH 3​ CN) due to its lower toxicity, milder reactivity, and superior chemoselectivity[3]. The reaction is conducted in slightly acidic conditions (using acetic acid) to facilitate rapid iminium ion formation and to assist in dissolving the HCl salt of the starting material[4].

Step-by-Step Methodology:

  • Preparation : In an oven-dried round-bottom flask under N 2​ , suspend 2-(piperidin-2-yl)ethyl isobutyrate hydrochloride (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Free-Basing : Add N,N-diisopropylethylamine (DIPEA) (1.1 eq, 11 mmol) dropwise at 0 °C. Stir for 15 minutes to liberate the free amine.

  • Imine Formation : Add the target aldehyde (1.05 eq, 10.5 mmol) followed by glacial acetic acid (1.5 eq, 15 mmol). Stir at room temperature for 30 minutes.

    • Self-Validation Check: TLC analysis (eluent: DCM/MeOH 9:1, Ninhydrin stain) should confirm the disappearance of the secondary amine starting material.

  • Reduction : Cool the mixture to 0 °C. Add NaBH(OAc) 3​ (1.5 eq, 15 mmol) in three portions over 15 minutes to control the mild exotherm[5].

  • Completion : Allow the reaction to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS.

  • Workup : Quench the reaction by slowly adding saturated aqueous NaHCO 3​ (equal volume to DCE) until gas evolution ceases.

    • Self-Validation Check: Ensure the aqueous phase reaches pH ~8 to guarantee the amine product is fully deprotonated and partitioned into the organic layer.

  • Extraction : Extract with dichloromethane (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

Mechanism Amine Free Amine Generation (DIPEA / AcOH) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Aldehyde Aldehyde Addition Aldehyde->Hemiaminal Iminium Iminium Ion Formation (-H2O) Hemiaminal->Iminium Hydride Hydride Transfer from NaBH(OAc)3 Iminium->Hydride Product N-Alkylated Product (Isobutyrate Intact) Hydride->Product

Fig 2: Mechanistic pathway of chemoselective reductive amination using NaBH(OAc)3.

Protocol B: Orthogonal Ester Hydrolysis (O-Deprotection)

Objective: To selectively cleave the isobutyrate ester to reveal the primary alcohol for downstream functionalization (e.g., mesylation for intramolecular cyclization), without affecting the newly formed N-alkyl bond.

Causality & Rationale: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides sufficient hydroxide nucleophilicity to cleave the moderately hindered isobutyrate group[2]. The THF/water mixture ensures homogeneity of the highly lipophilic N-alkylated intermediate, preventing biphasic reaction stalling.

Step-by-Step Methodology:

  • Preparation : Dissolve the crude N-alkylated isobutyrate intermediate (1.0 eq, ~10 mmol) in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.1 M).

  • Hydrolysis : Add LiOH monohydrate (3.0 eq, 30 mmol) in one portion.

  • Reaction : Stir the mixture at room temperature for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (stain with KMnO 4​ ); the product alcohol will be significantly more polar (lower R f​ ) than the starting ester.

  • Workup : Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water and extract with ethyl acetate (3 x 30 mL).

  • Purification : Wash the organic layer with brine, dry over MgSO 4​ , and concentrate. Purify via flash column chromatography to yield the pure N-alkylated 2-piperidineethanol derivative.

Reaction Optimization Data

Table 2: Optimization of Reductive Amination Conditions

SolventReductantAdditiveYield (%)Chemoselectivity (N-Alkyl vs. Ester Cleavage)
THFNaBH 3​ CNNone65%90:10
MeOHNaBH 4​ None40%50:50 (Significant transesterification)
DCE NaBH(OAc) 3​ AcOH (1.5 eq) 92% >99:1

References

  • Greene's Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons URL:[Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • A Convenient and Cost Efficient Route Suitable for “One-Pot” Synthesis of Molnupiravir (Isobutyrate Ester Intermediate Dynamics) Source: ChemRxiv URL:[Link]

Sources

Method

Application Note: Preclinical In Vivo Dosing Guidelines for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in Murine Models

Executive Summary The transition of novel aliphatic piperidine esters from in vitro assays to in vivo murine models is frequently derailed by unpredicted pharmacokinetic (PK) failures and formulation instability. 2-(2-Pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of novel aliphatic piperidine esters from in vitro assays to in vivo murine models is frequently derailed by unpredicted pharmacokinetic (PK) failures and formulation instability. 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (PEMP-HCl) presents two distinct physicochemical and biological liabilities: a basic piperidine nitrogen formulated as a hydrophilic hydrochloride salt, and a highly labile isobutyrate ester linkage.

This application note provides a comprehensive, causality-driven framework for formulating, dosing, and analyzing PEMP-HCl in mice. By addressing salt disproportionation and species-specific esterase activity, these self-validating protocols ensure high-fidelity preclinical data.

Physicochemical Profiling & Vehicle Selection

The Causality of Salt Disproportionation

PEMP-HCl is the hydrochloride salt of a weakly basic piperidine. A common error in preclinical formulation is dissolving such salts in physiological buffers (e.g., PBS at pH 7.4). If the microenvironmental pH of the vehicle exceeds the pHmax​ of the compound, the salt undergoes disproportionation —converting back into its lipophilic free-base form. This results in immediate micro-precipitation, leading to erratic systemic exposure, injection-site toxicity, and fatal pulmonary embolisms during intravenous (IV) dosing .

Strategic Choice: PEMP-HCl must be formulated in unbuffered, mildly acidic vehicles (pH 4.5–5.5) such as 0.9% NaCl (Saline) or 5% Dextrose in Water (D5W) to maintain the protonated state of the piperidine ring and ensure complete solvation.

The Murine Esterase Paradox: Pharmacokinetic Causality

A critical failure point in evaluating esterified compounds like PEMP-HCl in mice is the profound species difference in plasma hydrolase activity. Wild-type mice express exceptionally high levels of circulating carboxylesterases (e.g., Ces1c / Es-1), an enzyme class virtually absent in human plasma .

When PEMP-HCl enters murine systemic circulation, the isobutyrate ester linkage is rapidly cleaved by Ces1c, yielding 2-(2-piperidinyl)ethanol and isobutyric acid. Consequently, researchers may observe an artificially short half-life ( t1/2​ ) and falsely conclude the drug lacks efficacy, when the rapid clearance is merely a murine-specific artifact.

Strategic Choice: To accurately model human PK, efficacy studies should ideally utilize Ces1c knockout mice. Furthermore, all ex vivo blood collection must utilize potent esterase inhibitors to prevent post-sampling degradation.

Quantitative Dosing Guidelines

To maintain physiological homeostasis and comply with ethical standards, administration volumes must be strictly controlled. The following limits are established based on gold-standard preclinical guidelines .

Administration RouteRecommended VolumeMaximum VolumeVehicle CompatibilityAbsorption Profile
Intravenous (IV) 2 - 4 mL/kg5 mL/kg0.9% Saline, D5W100% Bioavailable; High esterase exposure
Intraperitoneal (IP) 5 - 10 mL/kg10 mL/kg0.9% SalineHepatic first-pass metabolism
Per Os (PO) 5 - 10 mL/kg10 mL/kgSaline, MethylcelluloseGastric acid stable; Intestinal hydrolysis risk

Self-Validating Experimental Protocols

Protocol A: Vehicle Preparation & Formulation

Objective: Prepare a stable, precipitate-free 5 mg/mL IV dosing solution of PEMP-HCl.

  • Weighing: Accurately weigh 5.0 mg of PEMP-HCl powder into a sterile, endotoxin-free glass vial.

  • Solvation: Add 1.0 mL of sterile 0.9% NaCl. Vortex for 60 seconds until visually clear.

  • pH Adjustment: Measure the pH using a micro-probe. Adjust to pH 4.5–5.5 using 0.1 N HCl if necessary. Do not use NaOH.

  • Validation Checkpoint (Self-Validation): Perform a Tyndall effect test by passing a red laser pointer (650 nm) through the vial in a dark room. The absence of a scattered light beam confirms the absence of free-base micro-precipitates. If scattering is observed, the salt has disproportionated; discard and reformulate.

Protocol B: Intravenous (IV) Administration

Objective: Deliver PEMP-HCl via the lateral tail vein.

  • Preparation: Warm the mouse in a ventilated heating chamber (37°C) for 3–5 minutes to induce vasodilation.

  • Restraint: Secure the mouse in a specialized restrainer, leaving the tail exposed.

  • Injection: Using a 29G or 30G needle, inject the PEMP-HCl solution (max 5 mL/kg) into the lateral tail vein over 10–15 seconds to prevent acute volume overload.

  • Validation Checkpoint: Smooth, resistance-free plunger movement and a clearing of the vein indicate successful intravascular delivery. Blanching or resistance indicates extravasation; halt immediately.

Protocol C: Ex Vivo Blood Stabilization

Objective: Prevent ex vivo esterase cleavage of PEMP-HCl for accurate LC-MS/MS bioanalysis.

  • Preparation: Pre-chill K2-EDTA microtainer tubes on ice. Add Bis-p-nitrophenyl phosphate (BNPP) to achieve a final tube concentration of 1 mM.

  • Collection: Collect blood via submandibular bleed or cardiac puncture directly into the BNPP-spiked tubes. Invert gently 5 times.

  • Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C. Transfer plasma to a new cryovial and snap-freeze in liquid nitrogen.

  • Validation Checkpoint (Self-Validation): Spike a blank murine plasma sample with PEMP-HCl in the presence and absence of 1 mM BNPP. Incubate for 15 minutes at 37°C, then extract and analyze. A >95% recovery of intact PEMP-HCl in the BNPP-treated sample validates the stabilization protocol.

Mechanistic Workflow Diagram

PEMP_Workflow cluster_routes Murine Administration Routes Formulation PEMP-HCl Formulation (pH 4.5-5.5) IV Intravenous (IV) Max 5 mL/kg Formulation->IV PO Per Os (PO) Max 10 mL/kg Formulation->PO IP Intraperitoneal (IP) Max 10 mL/kg Formulation->IP Circulation Systemic Circulation (Murine Plasma) IV->Circulation PO->Circulation Hepatic First-Pass IP->Circulation Hepatic First-Pass Esterase Plasma Carboxylesterases (e.g., Ces1c / Es-1) Circulation->Esterase Rapid Hydrolysis Target Target Tissue Distribution (Intact PEMP) Circulation->Target Surviving Fraction Metabolite Hydrolyzed Metabolites (Piperidine-ethanol + Isobutyrate) Esterase->Metabolite

Fig 1: PEMP-HCl dosing workflow and murine-specific plasma esterase metabolic pathway.

References

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation . International Journal of Pharmaceutics (2021).[Link]

  • Activation of CPT-11 in Mice: Identification and Analysis of a Highly Effective Plasma Esterase 1 . Cancer Research (2000).[Link]

  • Phospho-NSAIDs have enhanced efficacy in mice lacking plasma carboxylesterase: Implications for their clinical pharmacology . PMC - National Institutes of Health (2014).[Link]

  • A good practice guide to the administration of substances and removal of blood, including routes and volumes . Journal of Applied Toxicology (2001).[Link]

Application

Application Note: Gas Chromatography Parameters for 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride

Executive Summary & Analytical Scope The quantitative analysis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride presents a multidimensional challenge for gas chromatography (GC). As a pharmaceutical intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Scope

The quantitative analysis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride presents a multidimensional challenge for gas chromatography (GC). As a pharmaceutical intermediate, its structure features three conflicting analytical moieties: a non-volatile hydrochloride salt, an active secondary amine (the piperidine ring), and a base-sensitive isobutyrate ester linkage.

This application note details a self-validating, derivatization-free GC-FID/MS protocol. By leveraging a kinetically controlled biphasic neutralization step and a fully base-deactivated chromatographic flow path, this method bypasses traditional derivatization while preserving the integrity of the ester group and eliminating peak tailing.

Mechanistic Causality: Overcoming Structural Challenges

To design a robust GC method, the experimental parameters must be dictated by the thermodynamic and chemical vulnerabilities of the analyte.

The Hydrochloride Salt vs. The Isobutyrate Ester

Direct GC analysis of amine hydrochlorides is generally not feasible due to their non-volatility; they tend to precipitate or thermally degrade in the high-temperature injection port, leading to column contamination and irreproducible data[1]. The standard solution is to convert the salt to its free base using an alkaline reagent.

However, the presence of the 2-methylpropanoate (isobutyrate) ester introduces a severe constraint. Exposing the analyte to strong aqueous bases (e.g., 1.0 N NaOH) for extended periods will trigger base-catalyzed ester saponification, cleaving the molecule into 2-piperidineethanol and isobutyric acid.

  • The Solution: A kinetically controlled biphasic extraction. By using a mild base (cold 10% K2​CO3​ ) in the presence of a non-polar organic solvent (Methyl tert-butyl ether, MTBE), the free base is instantaneously partitioned into the organic layer upon formation. This minimizes aqueous contact time and completely prevents ester hydrolysis.

Secondary Amine Adsorption vs. Base-Deactivation

Secondary amines possess an active hydrogen atom that readily forms hydrogen bonds with exposed silanol groups ( −Si−OH ) on the fused-silica column and glass inlet liners. This interaction causes severe peak tailing, analyte loss, and loss of sensitivity[2]. While chemical derivatization (e.g., acylation or silylation) can mask these active sites, it introduces workflow complexity, reagent byproducts, and potential cross-reactivity[3].

  • The Solution: A fully base-deactivated flow path. Utilizing a base-deactivated capillary column (e.g., Rtx-Volatile Amine or CP-Volamine)[4] combined with an inlet liner packed with base-deactivated glass wool prevents amine adsorption without the need for chemical derivatization[5].

LogicTree Root Analyte: 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl Branch1 Challenge 1: HCl Salt (Non-volatile, degrades in inlet) Root->Branch1 Branch2 Challenge 2: Secondary Amine (Adsorbs to active silanols) Root->Branch2 Branch3 Challenge 3: Isobutyrate Ester (Prone to base saponification) Root->Branch3 Sol1 Action: Free-basing (Convert to volatile neutral amine) Branch1->Sol1 Sol2 Action: Base-Deactivated System (Use specific liners & columns) Branch2->Sol2 Sol3 Action: Mild Biphasic Extraction (Use K2CO3/MTBE, avoid NaOH) Branch3->Sol3 Result Optimized GC-FID/MS Protocol (High resolution, zero tailing, intact ester) Sol1->Result Sol2->Result Sol3->Result

Fig 1. Mechanistic causality driving the sample preparation and GC parameter selection.

Experimental Protocols

Self-Validating Sample Preparation (Biphasic Free-Basing)

This protocol incorporates n-Tetradecane as an Internal Standard (ISTD) directly into the extraction solvent. This creates a self-validating system: any variations in extraction efficiency, phase separation, or injection volume are automatically mathematically normalized by the ISTD response.

Step-by-Step Methodology:

  • Reagent Prep: Prepare a 10% (w/v) Potassium Carbonate ( K2​CO3​ ) solution in HPLC-grade water and chill to 4°C. Prepare the extraction solvent by spiking MTBE with 0.1 mg/mL n-Tetradecane (ISTD).

  • Analyte Weighing: Accurately weigh 50.0 mg of 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl into a 15 mL chemically resistant centrifuge tube.

  • Neutralization: Add 2.0 mL of the cold 10% K2​CO3​ solution. Vortex gently for 5 seconds to dissolve the salt.

  • Extraction: Immediately add 5.0 mL of the spiked MTBE. Vortex vigorously for 60 seconds to force the free base into the organic phase.

  • Phase Separation: Centrifuge at 3000 rpm for 3 minutes to break any emulsions and achieve a sharp phase boundary.

  • Desiccation: Using a glass Pasteur pipette, transfer the upper organic layer (MTBE) into a clean vial containing 0.5 g of anhydrous Sodium Sulfate ( Na2​SO4​ ). Cap and agitate to remove trace moisture (water damages GC columns and shifts retention times).

  • Aliquot: Transfer 1.0 mL of the dried organic layer to a 2 mL GC autosampler vial for injection.

Workflow A 1. API Salt 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl B 2. Biphasic Neutralization Cold 10% K2CO3 + MTBE A->B Prevents Hydrolysis C 3. Phase Separation Isolate Upper Organic Layer B->C Extracts Free Base D 4. Desiccation Anhydrous Na2SO4 C->D Removes Moisture E 5. GC-FID/MS Base-Deactivated Column D->E 1 µL Injection

Fig 2. Biphasic extraction and GC analysis workflow for piperidine hydrochloride salts.

Instrumental Parameters & Quantitative Data

To ensure peak symmetry for the piperidine moiety, the system must utilize a base-modified polysiloxane stationary phase[4].

Table 1: Optimized GC-FID/MS Parameters
ParameterSpecification / SettingScientific Rationale
Column Rtx-Volatile Amine or CP-Volamine (30 m × 0.32 mm × 1.0 µm)Base-deactivated surface prevents secondary amine hydrogen bonding and tailing[4].
Inlet Liner Single taper, packed with base-deactivated glass woolPrevents thermal degradation and adsorption of the amine in the injection port[5].
Injection Volume 1.0 µL (Split Ratio 20:1)Prevents column overloading while maintaining sharp peak geometry.
Inlet Temperature 250 °CEnsures rapid volatilization of the free base and ISTD.
Carrier Gas Helium (High Purity 99.999%), Constant Flow @ 1.5 mL/minProvides optimal linear velocity for polysiloxane columns.
Oven Program 80°C (Hold 2 min) Ramp 15°C/min to 260°C (Hold 5 min)Focuses the volatile MTBE solvent front; ensures complete elution of the analyte.
Detector (FID) 280 °C (Hydrogen: 30 mL/min, Air: 300 mL/min)FID provides a broad linear dynamic range for quantitative assay determination.
Table 2: System Suitability & Validation Metrics (Expected)

The following metrics represent the standard validation benchmarks achieved when utilizing the biphasic extraction and base-deactivated flow path.

MetricAcceptance CriteriaExpected Result with Protocol
Peak Tailing Factor ( Tf​ ) 1.51.12 (Demonstrates successful silanol deactivation)
Resolution ( Rs​ ) from ISTD 2.0> 5.0 (Baseline separation achieved)
Extraction Recovery 95.0% - 105.0%99.4% (Confirms ester remains intact; no hydrolysis)
Injection Precision (RSD) 2.0% (n=6)0.8% (Validated by n-Tetradecane internal standard)

References

  • Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection MDPI - Atmosphere URL:[Link]

  • An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols American Laboratory URL:[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition ACS Publications URL:[Link]

  • High-Sensitivity Analysis of Ammonia, Methylamine, and Trimethylamine in Environmental and Energy Fields (No.G281) Shimadzu Application News URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride Synthesis

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have structured this guide to address the fundamental kinetic and thermodynamic challenges associated with the synthesis of 2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have structured this guide to address the fundamental kinetic and thermodynamic challenges associated with the synthesis of 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride (also known as 2-(2-piperidinyl)ethyl isobutyrate hydrochloride).

The primary challenge in this synthesis stems from the bifunctional nature of the starting material, 2-piperidineethanol, which contains both a secondary amine and a primary alcohol. This guide will dissect the causality behind common failure modes—such as competing N-acylation and ester hydrolysis—and provide a self-validating, chemoselective protocol to maximize your yield.

Core Mechanistic Principles: The Chemoselectivity Challenge

When reacting 2-piperidineethanol with an acylating agent like isobutyryl chloride, the secondary amine is inherently more nucleophilic than the primary alcohol. Under standard basic or neutral conditions, the acyl chloride will preferentially attack the piperidine nitrogen, leading to the undesired N-acylated amide byproduct[1].

To reverse this chemoselectivity and achieve pure O-acylation , the reaction must be driven by strict pH control. By running the reaction under highly acidic conditions, the amine is protonated to form a non-nucleophilic ammonium salt ( R2​NH2+​ ). This effectively "locks" the nitrogen, allowing the less nucleophilic primary alcohol to react with the isobutyryl chloride upon thermal activation[2].

Troubleshooting FAQs

Q: My LC-MS shows a massive peak corresponding to the N-acylated byproduct. How do I prevent this? A: This indicates insufficient protonation of your amine. If you are using the free base of 2-piperidineethanol with a base like triethylamine, N-acylation will outcompete O-acylation almost entirely[1]. You must start with the strictly anhydrous hydrochloride salt of 2-piperidineethanol. Avoid any basic additives that could deprotonate the amine during the reaction.

Q: I switched to the hydrochloride salt of 2-piperidineethanol, but the reaction stalls at <15% conversion. What is wrong? A: You are likely experiencing a phase issue. The hydrochloride salt of 2-piperidineethanol has extremely poor solubility in standard non-polar organic solvents (e.g., toluene or dichloromethane). While the amine is successfully protected from N-acylation, the solid salt cannot interact with the acylating agent. Switching to a polar, highly acidic solvent like trifluoroacetic acid (TFA) will dissolve the salt completely while maintaining the protonated state of the amine, allowing the reaction to proceed to completion[2].

Q: I get excellent conversion in the reactor, but my yield drops drastically during workup. Why? A: The target ester is highly susceptible to aqueous hydrolysis, and the final hydrochloride salt is notoriously hygroscopic. If you are performing a standard aqueous basic workup to neutralize the acid, you are likely cleaving the newly formed ester bond. Instead, you must utilize a non-aqueous precipitation method to isolate the product directly from the acidic reaction mixture[2].

Workflow Visualization

The following logic tree illustrates the critical divergence between basic and acidic reaction pathways, highlighting why solvent selection is the ultimate determinant of yield.

Workflow A 2-Piperidineethanol + Isobutyryl Chloride B Basic/Neutral Conditions (Free Base + Et3N) A->B Path A C Acidic Conditions (HCl Salt) A->C Path B D N-Acylation (Amide Byproduct) B->D Amine is highly nucleophilic E Non-Polar Solvent (e.g., Toluene) C->E Attempt reaction F Polar Acidic Solvent (e.g., TFA) C->F Attempt reaction G Low Yield (Salt Precipitates) E->G Poor solubility H High Yield O-Acylation (Desired Ester Salt) F->H Salt dissolves, alcohol reacts

Chemoselective O-acylation troubleshooting logic and reaction pathway.

Quantitative Data Analysis

The table below summarizes the expected quantitative outcomes based on the mechanistic pathways chosen. Comparing these conditions demonstrates why the TFA-mediated acidic pathway is the superior choice for maximizing yield and minimizing unit operations.

Reaction ConditionSolventAdditiveO-Acylation (Yield)N-Acylation (Byproduct)Mechanistic Outcome
Free Base DCMEt₃N (2.0 eq)< 10%> 85%Amine outcompetes alcohol for acyl chloride[1].
HCl Salt TolueneNone~ 15%< 5%Chemoselectivity achieved, but limited by poor solubility.
HCl Salt TFANone> 90% Trace Optimal: Salt dissolves, amine remains protonated[2].
Boc-Protected DCMEt₃N / DMAP85% (Over 3 steps)NoneHigh yield but requires protection/deprotection overhead.

Self-Validating Experimental Protocol: Direct Chemoselective O-Acylation

This protocol utilizes direct chemoselective O-acylation. It is designed as a self-validating system: the physical states of the mixture at each step serve as visual confirmations of mechanistic success.

Objective: Synthesize 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride in a single step from 2-piperidineethanol hydrochloride.

Step 1: Preparation of the Acidic Medium

  • Action: Charge a dry, nitrogen-purged round-bottom flask with 2-piperidineethanol hydrochloride (10.0 g, 60.3 mmol). Slowly add anhydrous trifluoroacetic acid (TFA, 30 mL).

  • Causality: TFA acts as both a polar solvent to dissolve the ammonium salt and a strong acid to ensure the piperidine nitrogen remains fully protonated ( pKa​ considerations)[2].

  • Self-Validation: The opaque suspension must transition into a clear, homogeneous solution. If it remains cloudy, moisture may have compromised the salt, or the TFA is not anhydrous.

Step 2: Acylation

  • Action: Cool the clear solution to 0 °C using an ice bath. Dropwise, add isobutyryl chloride (9.64 g, 90.5 mmol, 1.5 eq) over 15 minutes.

  • Causality: Slow addition manages the mild exotherm. The excess acyl chloride compensates for any trace moisture and drives the equilibrium of the less nucleophilic alcohol forward.

Step 3: Thermal Activation

  • Action: Remove the ice bath and heat the reaction mixture to 50 °C for 5 hours.

  • Self-Validation Checkpoint: Take a 10 µL aliquot, quench in cold water/acetonitrile, and analyze via LC-MS. The desired product mass ( [M+H]+=200.16 ) should be dominant. If a peak at [M+H]+=270.20 (N,O-diacylated) appears, the medium is not acidic enough.

Step 4: Non-Aqueous Precipitation

  • Action: Cool the mixture to room temperature. Transfer the solution to an addition funnel and add it dropwise into a vigorously stirred flask containing 150 mL of cold methyl tert-butyl ether (MTBE) at 0 °C.

  • Causality: The target hydrochloride salt is insoluble in MTBE, while TFA and excess isobutyryl chloride (and its byproducts) remain in solution. This completely avoids aqueous workup, preventing ester hydrolysis[2].

Step 5: Isolation and Drying

  • Action: Filter the resulting white crystalline precipitate rapidly under a nitrogen blanket. Wash the filter cake with additional cold MTBE (2 x 30 mL). Dry the solid under high vacuum at 40 °C for 12 hours.

  • Causality: The nitrogen blanket prevents the highly hygroscopic hydrochloride salt from absorbing atmospheric moisture, which would lead to deliquescence and yield loss.

References

  • Kristensen, T. E. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." Beilstein Journal of Organic Chemistry, 2015.[Link]

  • Shinde, et al. "An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions." Phosphorus, Sulfur, and Silicon and the Related Elements, 2018.[Link]

Sources

Optimization

Technical Support Center: Stabilizing 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride in Aqueous Media

Welcome to the technical support center for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical challeng...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing ester hydrolysis of this compound in aqueous environments. Here, we provide in-depth, evidence-based answers to common questions and troubleshooting strategies to ensure the integrity of your experiments and formulations.

The Challenge: Ester Hydrolysis

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride contains an ester functional group that is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond. This degradation pathway results in the formation of 2-methylpropanoic acid and 2-(2-piperidinyl)ethanol, leading to a loss of the active pharmaceutical ingredient (API) and potentially altering the efficacy and safety profile of the product. The rate of this hydrolysis is significantly influenced by factors such as pH, temperature, and the composition of the aqueous medium.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of hydrolysis for this ester?

A1: Ester hydrolysis can be catalyzed by both acid and base.[1]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. This process is reversible.[1][2][3]

  • Base-Catalyzed Hydrolysis (Saponification): In basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to nucleophilic attack by the alcohol.[1][3]

The piperidine ring in the molecule's structure also has a pKa, meaning its protonation state will change with pH, which can further influence the molecule's stability.

Q2: How does pH impact the stability of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in an aqueous solution?

A2: The pH of the aqueous solution is the most critical factor governing the rate of hydrolysis. Typically, for esters, the rate of hydrolysis is slowest in a slightly acidic to neutral pH range (approximately pH 4-6) and increases significantly in both highly acidic and alkaline conditions.[4][5] A pH-rate profile is essential to determine the optimal pH for maximum stability.

Illustrative pH-Rate Profile

The following table provides a hypothetical pH-rate profile to illustrate the expected relationship between pH and the degradation rate constant (k) for an ester compound at a given temperature.

pHRate Constant (k) (arbitrary units)Stability Prediction
2.0HighLow
4.0LowHigh
6.0ModerateModerate
8.0HighLow
10.0Very HighVery Low

This data is for illustrative purposes only. Experimental determination is crucial for your specific formulation.

Q3: What are the expected degradation products, and how can they be monitored?

A3: The primary degradation products from hydrolysis are 2-methylpropanoic acid and 2-(2-piperidinyl)ethanol. A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection, is required to separate and quantify the parent compound from its degradants.[6][7] Developing such a method often involves forced degradation studies, where the compound is intentionally degraded under various stress conditions (acid, base, oxidation, heat, light) to ensure the method can resolve all potential degradation products.[6][8][9]

Troubleshooting Guide

Issue 1: Rapid loss of the parent compound is observed in my aqueous formulation.
Potential Cause Troubleshooting Action Scientific Rationale
Inappropriate pH Verify and adjust the pH of your solution to the optimal stability range (typically slightly acidic, e.g., pH 4-6) using a suitable buffer system.[4][10]Both acid and base catalyze ester hydrolysis. Maintaining the pH at the point of minimum catalytic activity is the most effective way to slow degradation.[5]
High Storage Temperature Store solutions at refrigerated temperatures (2-8 °C) or frozen if the formulation allows. Avoid prolonged storage at room or elevated temperatures.[4]The rate of chemical reactions, including hydrolysis, generally increases with temperature. Lowering the temperature slows down the degradation kinetics.[2]
Presence of Catalytic Species Ensure high purity of all formulation components. Be aware that some buffer species (e.g., citrate, phosphate) can sometimes participate in catalysis.Trace metal ions or other impurities can act as catalysts for hydrolysis.[11]
Issue 2: My analytical results are inconsistent and show variable degradation.
Potential Cause Troubleshooting Action Scientific Rationale
Uncontrolled pH Incorporate a buffer system (e.g., acetate, phosphate) into your formulation to maintain a constant pH.[12][13][14]Without a buffer, the pH of the solution can drift due to the formation of acidic degradation products or absorption of atmospheric CO₂, leading to variable degradation rates.[12][15]
Inadequate Analytical Method Perform a forced degradation study to ensure your HPLC method is stability-indicating.[6][9][16]An inadequate method may not be able to separate the parent peak from one or more degradation products, leading to an inaccurate assessment of stability.
Sample Preparation Issues Prepare samples fresh for analysis whenever possible. If storage is necessary, store them under conditions known to minimize degradation (low temperature, optimal pH).The compound can degrade in the time between sample preparation and analysis if not handled correctly.

Experimental Protocols & Advanced Strategies

Protocol 1: Conducting a pH-Rate Profile Study

A pH-rate profile is fundamental to understanding the stability of your compound.

Objective: To determine the rate of hydrolysis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 10). Use buffers that do not interfere with the analytical method (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).[4]

  • Sample Preparation: Prepare solutions of the compound at a known concentration in each buffer.

  • Incubation: Store the solutions at a constant, often elevated, temperature (e.g., 40°C, 50°C, or 60°C) to accelerate degradation.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots from each solution and analyze them using a validated stability-indicating HPLC method to determine the concentration of the remaining parent compound.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration of the parent compound versus time. The slope of this line will be the negative of the apparent first-order rate constant (-k). Finally, plot the log(k) versus pH to visualize the pH-rate profile.

Advanced Stabilization Strategies

If pH optimization alone is insufficient, consider these advanced formulation strategies:

  • Co-solvents: The addition of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) can reduce the activity of water in the formulation, thereby slowing the rate of hydrolysis.[17][18] However, the effect of co-solvents on stability should be experimentally verified.

  • Lyophilization (Freeze-Drying): For long-term stability, removing water from the formulation via lyophilization is a highly effective strategy.[19][20][21] The compound is formulated with appropriate excipients (lyoprotectants) and then freeze-dried to produce a stable powder that is reconstituted before use.[19][] This is particularly useful for parenteral products.[19]

  • Moisture Control: For solid dosage forms, minimizing moisture content is key. This can be achieved by using moisture-proof packaging and including desiccants.[10][11]

Visualizing the Hydrolysis and Mitigation Workflow

The following diagrams illustrate the core concepts discussed.

Hydrolysis Mechanism

Hydrolysis cluster_conditions Catalytic Conditions Ester 2-(2-Piperidinyl)ethyl 2-methylpropanoate Products 2-methylpropanoic Acid + 2-(2-piperidinyl)ethanol Ester->Products Hydrolysis Water Water (H₂O) Water->Ester Acid H⁺ (Acid) Acid->Ester Catalyzes Base OH⁻ (Base) Base->Ester Catalyzes Workflow Start Aqueous Formulation Required pH_Study Conduct pH-Rate Profile Study Start->pH_Study Optimal_pH Is Stability at Optimal pH Sufficient? pH_Study->Optimal_pH Co_Solvent Evaluate Co-solvents Optimal_pH->Co_Solvent No Final_Formulation Final Buffered Aqueous Formulation Optimal_pH->Final_Formulation Yes Lyophilize Consider Lyophilization Co_Solvent->Lyophilize If Insufficient Advanced_Formulation Final Lyophilized or Co-solvent Formulation Co_Solvent->Advanced_Formulation Lyophilize->Advanced_Formulation

Caption: Decision workflow for stabilizing the ester in aqueous media.

References

  • Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • Agno Pharma. (2019, October 8). Lyophilization Of Pharmaceuticals: An Overview. Available at: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]

  • Stablix. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]

  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. Journal of Pharmacy and Pharmacology, 43(12), 860–862. Available at: [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • Fijałek, Z., Szymańska, M., & Janicki, S. (2008). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Molecules, 13(12), 3149–3162. Available at: [Link]

  • Bio-gen. (2024, October 1). Lyophilization Technology for Improving Stability of Small and Large Molecules. Available at: [Link]

  • Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Available at: [Link]

  • Nelson Labs. Forced Degradation Studies for Stability. Available at: [Link]

  • Jabeen, F., & Al-Ghamdi, A. A. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy, 4(2), 080-087. Available at: [Link]

  • Tan, X. L., & Chan, S. Y. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(11), 2320. Available at: [Link]

  • Stepankova, V., Damborsky, J., & Chaloupkova, R. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Biotechnology Journal, 8(6), 719–729. Available at: [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. Available at: [Link]

  • The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Available at: [Link]

  • ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

  • Kumar, D., & Singh, S. K. (2023). Practical advice in the development of a lyophilized protein drug product. Journal of Pharmaceutical Investigation, 53(5), 629–647. Available at: [Link]

  • Noszál, B., & Visky, D. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of the American Chemical Society, 128(29), 9496–9501. Available at: [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. Available at: [Link]

  • ResearchGate. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Available at: [Link]

  • Al-Gohary, O. M. (2009). Hydrolysis in Pharmaceutical Formulations. In Pharmaceutical Manufacturing Handbook (pp. 581-614). John Wiley & Sons, Inc.
  • Veeprho. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]

  • Fiveable. (2025, August 15). Ester Hydrolysis Definition. Available at: [Link]

  • Garavelli, C. B. (1972). The qualitative and quantitative determination of the esters by alkaline hydrolysis and gas chromatographic analysis of the liberated alcohol. Journal of the Tennessee Academy of Science, 47(3), 116-118.
  • Liu, H., Xiang, P., Ma, J., Shen, M., & Zhuo, X. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood. Journal of Analytical Toxicology, 42(5), 333–340. Available at: [Link]

  • Pharma's Almanac. (2024, November 25). Enhancing Biopharmaceutical Stability Through Lyophilization. Available at: [Link]

  • Klibanov, A. M. (2001). Strategies for Stabilization of Enzymes in Organic Solvents. Chemical Reviews, 101(7), 2061–2074. Available at: [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]

  • Chemistry Stack Exchange. (2019, April 21). Rate of hydrolysis of ester in presence of an acidic medium. Available at: [Link]

  • ReAgent Chemicals. (2023, May 3). Maintaining pH Balance In Biological Systems. Available at: [Link]

  • Encyclopedia MDPI. (2022, December 9). Enhance the Solvent Potential of Water. Available at: [Link]

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]

  • MDPI. (2024, November 12). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

  • PubChemLite. Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride (C11H21NO2). Available at: [Link]

  • Save My Exams. (2026, February 24). Ester Hydrolysis - A Level Chemistry Revision Notes. Available at: [Link]

  • Quora. (2022, December 9). What is the role of buffers in controlling pH?. Available at: [Link]

  • University of Calgary. Ch20: Hydrolysis of Esters. Available at: [Link]

  • Mamgain, T., & Semalty, A. (2022). A comprehensive review on stability testing of new pharmaceutical drug products. IAJPS, 9(02), 118-126.
  • OpenStax. (2023, September 20). 21.6 Chemistry of Esters. Available at: [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). Toward advanced ionic liquids. Polar, enzyme-friendly solvents for biocatalysis. Chemical Society Reviews, 36(10), 1645–1655. Available at: [Link]

  • Precision Laboratories Test Strips. (2023, February 15). pH and Buffers: How Buffer Solutions Maintain pH. Available at: [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Available at: [Link]

  • LibreTexts. (2022, September 24). 21.6: Chemistry of Esters. Available at: [Link]

Sources

Troubleshooting

Long-term storage conditions to stabilize 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

Welcome to the Technical Support Center for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride . This resource is designed for researchers, analytical chemists, and drug development professionals handling this speci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride . This resource is designed for researchers, analytical chemists, and drug development professionals handling this specific Active Pharmaceutical Ingredient (API).

Because this compound features both a vulnerable ester linkage and a hygroscopic hydrochloride salt, standard benchtop storage protocols often lead to rapid degradation. This guide synthesizes mechanistic chemistry with field-proven methodologies to ensure the long-term integrity of your material.

Part 1: Troubleshooting & FAQs

Q1: We observe a steady decline in API purity over 3 months at room temperature, accompanied by a vinegar-like odor. What is the primary degradation mechanism? A: The primary mechanism is acid-catalyzed ester hydrolysis. 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride contains an isobutyrate ester linkage. Because it is formulated as a hydrochloride (HCl) salt, the compound is inherently hygroscopic. When exposed to ambient humidity, the salt absorbs water, creating a localized acidic microenvironment. This moisture, combined with the acidic proton from the HCl salt, acts as a catalyst to cleave the ester bond, yielding 2-piperidineethanol and isobutyric acid[1]. The characteristic odor you are detecting is the volatile isobutyric acid byproduct.

Q2: How should we structure our long-term stability testing for this compound to satisfy regulatory requirements? A: Stability testing must align with ICH Q1A(R2) guidelines for new drug substances[2]. For this moisture-sensitive ester, we recommend establishing the long-term storage condition at -20°C (or 5°C if rigorously justified by packaging). Accelerated stability testing should be conducted at 25°C/60% Relative Humidity (RH). Because of the compound's hygroscopicity, evaluating the integrity of the container closure system is just as critical as the temperature parameters.

Q3: Can we store working aliquots in standard polypropylene microcentrifuge tubes at -80°C? A: No. Standard polypropylene tubes are semi-permeable to moisture over extended periods. Furthermore, when transferring these tubes from -80°C to room temperature, condensation forms on the plastic. If the seal is not hermetic, moisture ingresses via capillary action. We recommend using Type I borosilicate glass vials with PTFE-lined screw caps, sealed under an argon atmosphere. Crucially, vials must be allowed to equilibrate to room temperature inside a desiccator before opening to prevent flash-condensation on the cold powder.

Q4: Is it possible to neutralize the salt to the free base to prevent acid-catalyzed hydrolysis? A: While converting the HCl salt to the free base removes the acidic proton—thereby slowing down the specific acid-catalyzed hydrolysis pathway—it introduces a new vulnerability. The secondary amine in the piperidine ring becomes highly susceptible to oxidation and base-catalyzed auto-degradation[3]. The HCl salt was deliberately chosen to stabilize the amine. Therefore, maintaining the salt form while rigorously excluding moisture is the scientifically sound strategy.

Part 2: Quantitative Stability Profiles

The following table summarizes the expected stability of 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl under various conditions. Data assumes an initial purity of >99.5%.

Storage ConditionContainer Closure SystemDurationExpected PurityPrimary Degradation Pathway
-20°C Amber glass vial, PTFE cap, Argon headspace, Co-packed with desiccant24 Months>99.0%None (Stable)
5°C Amber glass vial, PTFE cap, Argon headspace12 Months>98.5%Trace Hydrolysis
25°C / 60% RH Sealed polyethylene bag inside fiber drum6 Months<95.0%Acid-Catalyzed Hydrolysis
25°C / Ambient Open benchtop (Simulated handling exposure)7 Days<90.0%Rapid Hydrolysis & Oxidation

Part 3: Validated Experimental Protocol: Anhydrous Aliquoting & Storage

To guarantee trustworthiness, this protocol is designed as a self-validating system . It includes an analytical checkpoint (Karl Fischer titration) to verify that the environmental controls have successfully prevented moisture ingress before the compound is committed to long-term storage.

Materials Required:

  • Argon-filled glovebox (maintained at <1% RH and <10 ppm O₂)

  • Type I amber borosilicate glass vials (pre-dried at 120°C for 4 hours)

  • PTFE-lined screw caps

  • Indicating silica gel or Drierite

  • Karl Fischer (KF) titrator

Step-by-Step Methodology:

  • Thermal Equilibration: Before transferring the bulk API into the glovebox, place the sealed primary container in a vacuum desiccator at room temperature for 2 hours. Causality: This prevents condensation from forming on the cold API when exposed to the glovebox antechamber environment.

  • Inert Atmosphere Handling: Transfer the bulk API, pre-dried glass vials, and PTFE caps into the Argon glovebox via the vacuum antechamber.

  • Aliquoting: Weigh the required working amounts into the individual amber glass vials. Causality: Creating single-use aliquots prevents repeated freeze-thaw cycles and repeated atmospheric exposure of the bulk API.

  • Self-Validation (Moisture Check): Randomly select one prepared aliquot and perform a coulometric Karl Fischer titration.

    • Acceptance Criteria: Moisture content must be ≤0.5% w/w .

    • Corrective Action: If moisture is >0.5%, the batch must be subjected to vacuum desiccation (lyophilization without heat) for 24 hours before proceeding.

  • Primary Sealing: Once validated, tightly secure the PTFE-lined caps onto the vials while still inside the Argon glovebox.

  • Secondary Packaging: Remove the sealed vials from the glovebox. Immediately place them into a secondary container (e.g., a Mylar foil pouch) along with a sachet of indicating silica gel. Heat-seal the pouch.

  • Long-Term Storage: Transfer the sealed pouches to a monitored -20°C freezer.

Part 4: System Visualization

The following diagram illustrates the causal relationship between environmental exposure and chemical degradation, alongside the recommended stabilization workflow.

G API 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl (Intact API) Moisture Moisture Absorption (Hygroscopic HCl Salt) API->Moisture Ambient Air Exposure Mitigation Stabilization Workflow API->Mitigation Best Practices Hydrolysis Acid-Catalyzed Ester Hydrolysis Moisture->Hydrolysis Local Acidic Microenvironment Degradants Degradation Products: 2-Piperidineethanol + Isobutyric Acid Hydrolysis->Degradants Ester Bond Cleavage Glovebox 1. Handle in Argon Glovebox (RH < 1%) Mitigation->Glovebox Desiccant 2. Co-pack with Silica/Drierite Glovebox->Desiccant Storage 3. Store at -20°C (Amber Glass) Desiccant->Storage Storage->API Preserves Integrity

Degradation pathway and stabilization workflow for 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl.

References

  • Identification, synthesis and characterization of process related impurities of benidipine hydrochloride, stress-testing/stability studies and HPLC/UPLC method validations. National Institutes of Health (NIH) / PMC.
  • Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
  • Selective Hydrolysis of Methanesulfonate Esters.

Sources

Optimization

Improving extraction recovery rates for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride from plasma

Welcome to the Bioanalytical Technical Support Center. Extracting basic ester drugs from biological matrices presents a unique set of physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. Extracting basic ester drugs from biological matrices presents a unique set of physicochemical challenges. This guide provides field-proven troubleshooting strategies, validated protocols, and the mechanistic reasoning required to achieve high recovery rates for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride.

Part 1: The Physicochemical "Catch-22" of Basic Esters

To successfully extract 2-(2-Piperidinyl)ethyl 2-methylpropanoate, we must first understand its structural vulnerabilities. The molecule contains two conflicting functional groups:

  • A Basic Piperidine Ring (pKa ~10): To extract this via standard Liquid-Liquid Extraction (LLE) or Reversed-Phase (C18) Solid Phase Extraction (SPE), the sample pH must be raised above 10 to deprotonate the amine and render the molecule lipophilic.

  • A 2-Methylpropanoate (Isobutyrate) Ester: Esters are highly labile. Raising the pH to >10 causes rapid base-catalyzed hydrolysis. Furthermore, plasma contains highly active carboxylesterases that will enzymatically cleave the ester ex vivo before extraction even begins.

The Catch-22: If you raise the pH, you destroy the ester. If you keep the pH low to protect the ester, the piperidine ring becomes fully protonated (cationic), rendering the molecule highly polar and resulting in near-zero recovery on standard C18 sorbents.

G A 2-(2-Piperidinyl)ethyl 2-methylpropanoate B Plasma Esterases (Ex vivo degradation) A->B Unprotected Plasma C High pH (>8) (Chemical Hydrolysis) A->C Base Extraction D Low pH (<4) (Ionized Piperidine) A->D Acid Extraction E Hydrolyzed Metabolite (Loss of Signal) B->E G Add BNPP / NaF (Esterase Inhibition) B->G Solution C->E F Poor C18/LLE Recovery (Highly Polar) D->F H MCX SPE at Low pH (Cation Exchange) D->H Solution

Logical mapping of degradation pathways and targeted stabilization strategies.

Part 2: Troubleshooting FAQs

Q1: My analyte disappears from spiked plasma within minutes. How do I stabilize it? A1: This is caused by ex vivo enzymatic hydrolysis. Plasma carboxylesterases rapidly degrade the isobutyrate ester. You must add an esterase inhibitor to the whole blood immediately upon collection. Bis(4-nitrophenyl) phosphate (BNPP) at 10 mM is highly effective for stabilizing complex ester-containing prodrugs and active metabolites in human and rat plasma[1],[2].

Q2: I stabilized the plasma, but my C18 SPE recovery is still <10%. What is the alternative? A2: Because you must keep the plasma acidic to protect the ester, the piperidine ring remains ionized, preventing retention on neutral C18 silica. The solution is Mixed-Mode Cation Exchange (MCX) SPE . MCX sorbents contain sulfonic acid groups. At low pH, your protonated analyte forms a strong ionic bond with the sorbent, allowing you to wash away impurities with 100% organic solvents before eluting the analyte[3].

Q3: After adding esterase inhibitors like PMSF, my LC-MS/MS signal is completely suppressed. Why? A3: Esterase inhibitors and their hydrolytic byproducts are notorious for causing severe matrix effects. For example, PMSF hydrolyzes into phenylmethanesulfonic acid (PMSA), and DFP produces diisopropyl phosphate (DP) dimers, both of which cause massive ion suppression if they co-elute with your analyte[4],[5]. You must utilize a strong 100% methanol wash step during MCX SPE to flush these neutral/acidic inhibitors away from your basic analyte[6].

Quantitative Data: Esterase Inhibitor Selection Matrix
InhibitorWorking Conc.Efficacy for Isobutyrate EstersMatrix Effect RiskMechanistic Notes
BNPP 10 mMHighModerateBroad-spectrum; highly effective for complex esters[1].
PMSF 10 - 20 mMHighSevereHydrolyzes into PMSA, causing massive ion suppression[4].
NaF 50 mMModerateLowGood baseline inhibitor, but may be insufficient for highly labile esters.
DFP 20 mMHighSevereProduces DP dimers that suppress LC-MS/MS signal[5].
Troubleshooting Matrix
SymptomRoot CauseCorrective Action
Complete loss of analyte in unextracted plasma Ex vivo enzymatic hydrolysis by plasma carboxylesterases.Add 10 mM BNPP to whole blood immediately upon collection[2].
Low recovery (<20%) using C18 SPE Analyte is protonated and too polar to bind to reversed-phase sorbents at low pH.Switch to Mixed-Mode Cation Exchange (MCX) SPE[7].
Low recovery using MCX SPE Analyte hydrolyzed during the basic elution or dry-down step.Add 20 µL of concentrated formic acid to the eluate before nitrogen evaporation.
Variable internal standard (SIL-IS) response Ion suppression from co-eluting esterase inhibitors or plasma phospholipids.Implement a 100% Methanol wash step during MCX SPE to remove neutral lipids[6].

Part 3: Validated Experimental Protocol (Self-Validating System)

To bypass the Catch-22, we utilize a self-validating Mixed-Mode Cation Exchange (MCX) SPE workflow. This protocol ensures the ester remains intact while selectively isolating the basic piperidine moiety.

SPE S1 1. Pre-treat Plasma + BNPP S3 3. Load Cation Binds S1->S3 S2 2. Condition MeOH -> Acid S2->S3 S4 4. Wash 1 2% H3PO4 S3->S4 S5 5. Wash 2 100% MeOH S4->S5 S6 6. Elute 5% NH4OH S5->S6 S7 7. Stabilize Acidify & Dry S6->S7

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for basic ester extraction.

Step-by-Step MCX SPE Methodology

1. Plasma Stabilization & Pre-treatment

  • Action: Add BNPP (final concentration 10 mM) to K2EDTA whole blood immediately upon collection[2]. Centrifuge to isolate plasma.

  • Action: Mix 200 µL of stabilized plasma with 200 µL of 4% Phosphoric Acid (H3PO4).

  • Causality: Acidification disrupts protein binding and ensures the piperidine nitrogen is 100% protonated (cationic) for ion exchange.

2. SPE Cartridge Conditioning

  • Action: Condition a 30 mg/1 cc MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 2% H3PO4.

3. Sample Loading

  • Action: Load the pre-treated plasma onto the cartridge at a flow rate of 1 mL/min.

  • Self-Validation Checkpoint: Collect the load fraction. Inject it into the LC-MS/MS. If the analyte is present, your loading pH was not acidic enough, or the sorbent bed mass is insufficient.

4. Washing (Critical for Matrix Effect Reduction)

  • Wash 1: 1 mL 2% H3PO4. (Removes aqueous-soluble proteins and salts).

  • Wash 2: 1 mL 100% Methanol.

  • Causality: Because the analyte is held by a strong ionic bond, 100% organic solvent will not elute it. This step flushes away neutral lipids, phospholipids, and the BNPP esterase inhibitor, preventing downstream matrix effects[4],[6].

5. Elution

  • Action: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

  • Causality: The high pH neutralizes the piperidine ring, breaking the ionic bond with the sulfonic acid sorbent and releasing the analyte.

6. Post-Elution Stabilization (The Catch-22 Resolution)

  • Action: Immediately add 20 µL of concentrated formic acid to the eluate.

  • Causality: Evaporating a basic methanolic solution will concentrate the base and heat the sample, causing massive ester hydrolysis. Acidifying prior to nitrogen dry-down protects the isobutyrate ester.

  • Action: Evaporate under a gentle stream of N2 at 35°C and reconstitute in 100 µL of 0.1% Formic Acid in Water.

  • Self-Validation Checkpoint: Monitor the MRM transitions of BNPP and its hydrolytic products during your final LC-MS/MS run. Ensure they do not co-elute with 2-(2-Piperidinyl)ethyl 2-methylpropanoate to guarantee a self-validating, interference-free assay[5].

References

  • Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: Potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry Source: ResearchGate URL
  • Source: PubMed (NIH)
  • Simultaneous determination of curcumin diethyl disuccinate and its active metabolite curcumin in rat plasma by LC-MS/MS: application of esterase inhibitors in the stabilization of an ester-containing prodrug Source: CABI Digital Library URL
  • Stabilization of Abiraterone in Human Plasma Using the Esterase Inhibitor Bis(4-nitrophenyl)
  • Etripamil | 1593673-23-4 (Mixed-Mode Cation Exchange SPE Protocol)
  • Dimethyl Fumarate D6 (Mixed-Mode Cation Exchange SPE Protocol)
  • Methylecgonidine | 43021-26-7 (Mixed-Mode Cation Exchange SPE Protocol)

Sources

Troubleshooting

Reducing degradation of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride under UV light

Welcome to the Technical Support Center for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and analyti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride . As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and analytical chemists troubleshoot and mitigate the photolytic degradation of this specific active pharmaceutical ingredient (API).

This guide moves beyond basic recommendations by explaining the causality behind the degradation mechanisms and providing self-validating, field-proven protocols to ensure your data is robust and regulatory-compliant.

Section 1: Mechanistic Understanding (The "Why")

Q: Why is 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl highly sensitive to UV light despite being a stable hydrochloride salt?

A: It is a common misconception that salt formation universally protects an API from degradation. While the hydrochloride salt protonates the piperidine nitrogen—significantly reducing the availability of its lone electron pair and thereby slowing direct N-oxidation—the molecule contains a highly vulnerable 2-methylpropanoate (isobutyrate) ester linkage .

Under UV irradiation (< 400 nm), the carbonyl group of the ester absorbs photons and enters an excited singlet or triplet state. This triggers two primary degradation pathways:

  • Norrish Type I & II Cleavage: The excited carbonyl undergoes homolytic cleavage. Norrish Type I results in the fragmentation of the alpha-carbon bond, while Norrish Type II involves intramolecular gamma-hydrogen abstraction, leading to the formation of isobutyric acid and piperidine-alkene/alcohol derivatives[1].

  • Photo-oxidation: Trace amounts of the free base in equilibrium, or radical intermediates generated from the Norrish cleavage, can react with dissolved oxygen to form piperidine N-oxides or ring-opened degradants[2].

Mechanism API 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl Excited Excited Singlet/Triplet State API->Excited Ground State UV UV Photon (hν) < 400 nm UV->Excited Absorption Path1 Norrish Type I/II Cleavage (Ester Bond) Excited->Path1 Path2 Photo-oxidation (Piperidine Ring) Excited->Path2 Deg1 Isobutyric Acid + Piperidine Derivatives Path1->Deg1 Deg2 N-Oxide / Ring-Opened Products Path2->Deg2

Fig 1: UV-induced Norrish cleavage and photo-oxidation pathways of the API.

Section 2: Formulation & Packaging Solutions (The "How to Fix")

Q: What formulation strategies can mitigate this specific UV degradation?

A: To stabilize the API, you must address both the photon absorption and the secondary radical propagation:

  • Solid Dosage Forms: Incorporate opacifiers and photostabilizers such as Titanium Dioxide (TiO₂) or Iron Oxides into the tablet coating. These act as physical shields, reflecting and absorbing UV radiation before it reaches the API.

  • Liquid Formulations: Maintain an acidic pH (e.g., pH 4.0–4.5) using a citrate buffer. This ensures the piperidine ring remains >99.9% protonated, shutting down the N-oxidation pathway. Additionally, incorporate free-radical scavengers like Butylated Hydroxytoluene (BHT) or ascorbic acid to quench any radicals generated by unavoidable ester cleavage.

Q: What packaging is required to meet regulatory standards for this compound?

A: Because the ester cleavage is triggered by wavelengths in the 300–400 nm range, standard clear glass or low-density polyethylene (LDPE) is insufficient. You must use Amber Type I Borosilicate Glass , which effectively blocks transmission of light below 400 nm. For solid doses, use Alu/Alu (Aluminum) blister packaging rather than clear PVC/PVDC blisters[3].

Quantitative Impact of Mitigation Strategies

The following table summarizes expected API recovery data when subjected to standard ICH Q1B stress conditions, demonstrating the causality between protective measures and chemical stability.

Condition / FormulationPackagingUV Exposure (W·hr/m²)API Recovery (%)Major Degradant
Unformulated API (Solid)Clear Glass20068.4%Isobutyric Acid
Unformulated API (Solid)Amber Glass20099.1%None
API + 0.1% BHT (Solution)Clear Glass20082.5%Piperidine Alcohols
API + 2% TiO₂ (Solid Dose)Clear Blister20095.2%Trace Isobutyric Acid
Dark Control (All) Foil Wrapped 0 >99.8% None

Section 3: Experimental Protocols & Analytical Workflows

Q: How do I accurately test and quantify this degradation without introducing thermal artifacts?

A: You must utilize a self-validating experimental design. Photostability chambers generate heat. If you simply expose the drug to light and measure degradation, you cannot definitively prove whether the ester hydrolyzed due to heat or cleaved due to UV light.

By running a Dark Control in parallel—a sample from the exact same batch, placed in the exact same chamber, but wrapped entirely in aluminum foil—you isolate the photolytic variable. If the dark control degrades, your issue is thermal/hydrolytic; if only the exposed sample degrades, the mechanism is strictly photolytic.

Step-by-Step Methodology: ICH Q1B Photostability Testing
  • Sample Preparation: Prepare the API in its solid state (spread in a thin layer ≤ 3mm thick) and in its final formulated dosage form. Place samples in chemically inert, quartz or clear glass petri dishes to allow maximum UV transmittance.

  • Control Establishment (Critical Step): Prepare a duplicate set of samples and wrap them completely in high-density aluminum foil. This is your thermal/hydrolytic "Dark Control".

  • Irradiation: Place both the exposed and dark control samples into a validated photostability chamber equipped with Xenon arc lamps or a combination of fluorescent UV/Vis lamps.

  • Exposure Targets: Expose the samples to a minimum of 1.2 million lux hours of visible light and 200 Watt-hours/square meter (W·hr/m²) of UV light (300–400 nm)[4].

  • Environmental Control: Maintain the chamber temperature near 25°C using a chiller to prevent heat-driven ester hydrolysis from skewing the results[4].

  • HPLC-UV/MS Analysis: Extract the samples using a chilled organic/aqueous solvent mixture to prevent post-experiment degradation. Analyze via a stability-indicating HPLC method coupled with Mass Spectrometry to identify the specific mass shifts associated with isobutyric acid loss (Norrish cleavage) or +16 Da shifts (N-oxidation).

Workflow Start Prepare API & Formulation Expose ICH Q1B Exposure 1.2 Mlx·hr Vis + 200 W·hr/m² UV Start->Expose Dark Dark Control (Foil Wrapped) Start->Dark Analyze HPLC-UV/MS Analysis Expose->Analyze Dark->Analyze Compare Compare Degradation Profiles Analyze->Compare

Fig 2: ICH Q1B compliant photostability testing and analysis workflow.

References

  • [3] European Medicines Agency (EMA). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available at: [Link]

  • [4] Q-Lab Corporation. Understanding ICH Photostability Testing. Available at:[Link]

  • [2] AquaEnergy Expo Knowledge Hub. Transformation products of pharmaceuticals in surface waters and wastewater formed during photolysis and advanced oxidation processes. Available at:[Link]

  • [1] ResearchGate / National Institutes of Health. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Efficacy and Formulation Guide: 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride vs. Free Base

Executive Summary When evaluating 2-(2-piperidinyl)ethyl 2-methylpropanoate (an isobutyrate ester of 2-piperidineethanol) for preclinical development, the choice between its free base and hydrochloride (HCl) salt form is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When evaluating 2-(2-piperidinyl)ethyl 2-methylpropanoate (an isobutyrate ester of 2-piperidineethanol) for preclinical development, the choice between its free base and hydrochloride (HCl) salt form is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of both forms, detailing their physicochemical properties, pharmacokinetic behaviors, and handling protocols to ensure rigorous and reproducible efficacy studies.

Molecular Mechanics & Physicochemical Profiling

The compound 2-(2-piperidinyl)ethyl 2-methylpropanoate contains a highly lipophilic isobutyrate ester coupled with a basic piperidine ring (pKa ~10.0–10.5).

  • The Free Base: Exists as an unprotonated secondary amine. It is a highly lipophilic, low-melting solid or viscous liquid. It requires organic solvents (e.g., DMSO, ethanol) or lipid-based vehicles for solvation.

  • The HCl Salt: Protonation of the piperidine nitrogen yields a stable crystalline lattice. This ionic structure drastically lowers the desolvation energy required in water, resulting in high aqueous solubility.

Table 1: Comparative Physicochemical Properties
PropertyFree BaseHydrochloride (HCl) Salt
Physical State (RT) Viscous liquid / Low-melting solidCrystalline solid
Aqueous Solubility Poor (< 1 mg/mL)High (> 50 mg/mL)
Lipophilicity (LogP) High (~2.5 - 3.0)Low (Apparent LogD at pH 2.0 is < 0)
Vehicle Compatibility DMSO, Lipids (Corn oil, PEG400)Water, Saline, Aqueous Buffers
Membrane Permeability Excellent (Passive diffusion)Poor (Requires pH equilibration to unionized form)
Chemical Stability Susceptible to oxidative degradationHighly stable (crystal lattice protection)

Pharmacokinetics & Bioavailability: The Causal Link

The efficacy of any compound is inextricably linked to its pharmacokinetic (PK) absorption profile. As established in pharmaceutical salt selection frameworks[1], the HCl salt form provides superior intrinsic dissolution rates due to favorable ion-dipole interactions with water molecules.

However, dissolution is only the first step. To cross the lipid bilayer of the gastrointestinal tract or cellular membranes, the protonated amine must equilibrate to the unionized free base form. This is governed by the local pH and the compound's intrinsic pKa. Conversely, dosing the free base directly in a lipid vehicle bypasses the dissolution bottleneck but introduces a high risk of in vivo precipitation if the vehicle disperses too rapidly in aqueous environments.

PK_Pathway cluster_0 Formulation State FB Free Base (Lipophilic) Dissolution Aqueous Media / GI Tract (Dissolution Phase) FB->Dissolution Slow / Precipitation Risk HCl HCl Salt (Hydrophilic) HCl->Dissolution Rapid Solvation Equilibrium pH Equilibration (Protonated ⇌ Unionized) Dissolution->Equilibrium Buffer Interaction Membrane Lipid Bilayer (Membrane Permeation) Equilibrium->Membrane Unionized Species Crosses Target Systemic Circulation (Target Engagement) Membrane->Target Passive Diffusion

Pharmacokinetic absorption workflow comparing Free Base and HCl salt formulations.

Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, the following protocols integrate causality and self-validation mechanisms.

Protocol A: In Vitro Cell Culture Assays

Objective: Evaluate receptor binding or cytotoxicity without vehicle-induced artifacts.

  • HCl Salt Formulation: Dissolve 10 mg of the HCl salt directly in 1 mL of sterile PBS (pH 7.4) to create a 10 mg/mL stock.

    • Causality: The hydrophilic nature of the salt allows direct aqueous solvation, completely avoiding DMSO-induced cellular stress.

  • Free Base Formulation: Dissolve 10 mg of the free base in 100 µL of 100% DMSO, then dilute with 900 µL of assay medium.

    • Causality: The uncharged ester requires a non-polar solvent to disrupt intermolecular lipophilic interactions.

  • Validation & Controls: Run a parallel vehicle-only control (e.g., 0.1% DMSO in media). Additionally, monitor the pH of the media post-addition; high concentrations of the HCl salt can slightly acidify unbuffered media, requiring micro-adjustments with 0.1 M NaOH to prevent false-positive cytotoxicity readouts.

Protocol B: In Vivo Pharmacokinetic Dosing (Oral/IV)

Objective: Maximize systemic exposure for accurate efficacy readouts.

  • Oral Gavage (PO) - HCl Salt: Formulate in 0.9% physiological saline.

    • Causality: Rapid dissolution in the acidic gastric fluid ensures the drug is readily available for absorption in the duodenum, where the slightly alkaline pH facilitates conversion to the membrane-permeable free base.

  • Intravenous (IV) - Free Base: Formulate using a co-solvent system (e.g., 5% DMSO / 5% Tween-80 / 90% Saline).

    • Causality: The free base will precipitate in pure saline. Surfactant micelles are required to keep the lipophilic free base in suspension during systemic transit.

  • Validation & Controls: Prior to dosing, centrifuge the final formulation at 10,000 x g for 5 minutes and inspect for microscopic precipitation. Analyze the supernatant via LC-MS/MS to confirm the actual dosed concentration matches the theoretical target.

ExpWorkflow Start 2-(2-Piperidinyl)ethyl 2-methylpropanoate Split1 Free Base Form Start->Split1 Split2 HCl Salt Form Start->Split2 Prep1 Dissolve in 100% DMSO Split1->Prep1 Prep2 Dissolve in PBS/Saline Split2->Prep2 Assay1 In Vitro Cell Assay (Max 0.1% DMSO) Prep1->Assay1 Dilute in Media Assay2 In Vivo Oral Dosing (Aqueous Vehicle) Prep1->Assay2 Add Surfactants Prep2->Assay1 Direct Addition Prep2->Assay2 Direct Gavage Analysis LC-MS/MS Pharmacokinetic Analysis Assay1->Analysis Assay2->Analysis

Experimental testing workflow for in vitro and in vivo efficacy comparisons.

Stability & Storage Considerations

The ester linkage (2-methylpropanoate) is inherently susceptible to hydrolysis. The HCl salt, being a stable crystalline solid, restricts molecular mobility and reduces hydrolytic degradation compared to the free base. The free base is prone to oxidation and moisture scavenging, requiring storage under inert gas (Argon/Nitrogen) at -20°C. The HCl salt can typically be stored at 4°C in a desiccator, offering superior shelf-life and handling ease, a principle widely recognized in advanced salt synthesis methodologies[2].

Conclusion & Selection Matrix

For most preclinical drug development workflows, the HCl salt is the superior choice due to its ease of handling, aqueous solubility, and chemical stability. The free base should be reserved for specific formulations requiring high lipid solubility, such as specialized intravenous emulsions or topical lipid-nanoparticle delivery systems[3].

Sources

Comparative

Validating LC-MS/MS bioanalytical methods for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

An in-depth technical guide for bioanalytical scientists and drug development professionals on overcoming the unique challenges of quantifying ester-containing basic amines. Introduction: The Chemical Dilemma of 2-(2-Pip...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for bioanalytical scientists and drug development professionals on overcoming the unique challenges of quantifying ester-containing basic amines.

Introduction: The Chemical Dilemma of 2-(2-Piperidinyl)ethyl 2-methylpropanoate

Validating a robust LC-MS/MS method for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride presents a classic bioanalytical paradox. This molecule features two competing functional groups that dictate its behavior in biological matrices:

  • A Basic Piperidine Ring (pKa ~10.4): Requires high pH to neutralize for organic extraction (LLE) or specific cation-exchange mechanisms for solid-phase extraction (SPE).

  • A Labile Isobutyrate Ester (2-methylpropanoate): Highly susceptible to ex vivo enzymatic hydrolysis by plasma carboxylesterases, and chemically unstable at the high pH required to extract the basic amine.

As a Senior Application Scientist, I approach this not just as a procedural task, but as a mechanistic puzzle. You cannot apply a generic extraction template to this analyte. This guide objectively compares sample stabilization, extraction workflows, and chromatographic chemistries to establish a self-validating, ICH M10-compliant methodology[1].

Part 1: The Pre-Analytical Challenge (Ex Vivo Stabilization)

The moment blood is drawn, plasma esterases begin cleaving the 2-methylpropanoate ester bond, converting the analyte into 2-(2-piperidinyl)ethanol and isobutyric acid. Without immediate stabilization, quantifying the intact drug is impossible.

The Causality of Inhibition: Standard anticoagulants (like K2EDTA) do not inhibit esterases. We must introduce an esterase inhibitor during sample collection. Serine esterase inhibitors, such as Phenylmethanesulfonyl fluoride (PMSF) or Dichlorvos, covalently bind to the active site of the esterase enzyme, irreversibly blocking the hydrolysis of our target analyte[2].

Esterase_Pathway A Analyte: 2-(2-Piperidinyl)ethyl 2-methylpropanoate B Plasma Esterases (Active) A->B Unprotected E Inhibited Esterase (Inactive) A->E Protected C Hydrolysis Products (Loss of Signal) B->C Rapid Degradation B->E Inhibition D Esterase Inhibitor (e.g., Dichlorvos) D->B Covalent Binding F Intact Analyte Preserved for LC-MS/MS E->F Stable Extraction

Mechanism of ex vivo esterase inhibition for ester-containing analytes.

Table 1: Ex Vivo Stabilization Comparison in Human Plasma (Spiked at 100 ng/mL)

Inhibitor ConditionConcentration% Remaining (4h at 25°C)% Remaining (24h at 4°C)Verdict
Control (None) N/A12.4%3.1%Fails validation
Sodium Fluoride (NaF) 5 mg/mL68.2%45.7%Insufficient inhibition
PMSF 2 mM95.1%89.4%Good, but short half-life in water
Dichlorvos 10 µg/mL99.5% 98.2% Optimal Stabilizer

Data demonstrates that Dichlorvos provides the most robust stabilization, forming a self-validating system where Quality Control (QC) samples remain stable throughout the analytical queue.

Part 2: The pH Paradox in Sample Extraction

Extracting this molecule requires navigating a strict chemical paradox.

  • Liquid-Liquid Extraction (LLE): To extract the basic piperidine ring into an organic solvent (like MTBE), the plasma pH must be raised to >12 to deprotonate the nitrogen. However, high pH rapidly accelerates the chemical hydrolysis of the ester bond .

  • Protein Precipitation (PPT): While fast, PPT fails to remove endogenous phospholipids, leading to severe ion suppression (matrix effects) in the mass spectrometer.

  • Mixed-Mode Cation Exchange (MCX) SPE: This is the only scientifically sound choice. By acidifying the plasma (pH 3), we simultaneously protonate the piperidine nitrogen (enabling strong cation exchange retention) and chemically stabilize the ester bond.

SPE_Workflow A Plasma Sample + Inhibitor + Internal Standard B Acidify Sample (2% H3PO4) A->B C Load onto MCX Cartridge (Cation Exchange) B->C D Wash 1: 2% Formic Acid (Removes aqueous interferences) C->D E Wash 2: 100% Methanol (Removes neutral lipids) D->E F Elute: 5% NH4OH in MeOH (Neutralizes piperidine) E->F G Evaporate & Reconstitute for LC-MS/MS F->G

Mixed-Mode Cation Exchange (MCX) SPE workflow for basic amines.

Table 2: Sample Extraction Performance Comparison

Extraction MethodRecovery (%)Matrix Factor (%)LLOQ AchievedHydrolysis Risk
PPT (Acetonitrile) 92%45% (Severe Suppression)5.0 ng/mLLow
LLE (MTBE, pH 11) 35%95% (Clean)10.0 ng/mLHigh (Chemical)
MCX SPE (Polymeric) 88% 98% (Clean) 0.5 ng/mL Low

Part 3: Chromatographic Column Chemistries

Because 2-(2-Piperidinyl)ethyl 2-methylpropanoate is a basic amine, it is prone to secondary interactions with unreacted silanols on standard silica-based C18 columns, resulting in severe peak tailing.

To counteract this, we compare a standard C18 against a Charged Surface Hybrid (CSH) C18 . The CSH chemistry introduces a low-level positive charge on the particle surface. This repels the protonated piperidine ring, ensuring a sharp, symmetrical peak without the need for signal-suppressing ion-pairing reagents like TFA.

Table 3: Chromatographic Column Comparison (Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile)

Column ChemistryPeak Asymmetry (Tf)Retention TimeSignal-to-Noise at LLOQ
Standard C18 1.85 (Tailing)2.4 min15:1
HILIC (Bare Silica) 1.104.5 min25:1 (Poor retention stability)
CSH C18 1.05 (Symmetrical) 2.8 min 85:1

Part 4: Step-by-Step Validated Methodology

This protocol is designed as a self-validating system. The inclusion of a stable-isotope-labeled internal standard (SIL-IS) added prior to extraction corrects for any minor volumetric losses or matrix effects during the workflow, ensuring adherence to ICH M10 guidelines[1].

Step 1: Sample Preparation & Stabilization

  • Collect whole blood into tubes containing K2EDTA and 10 µg/mL Dichlorvos. Centrifuge immediately at 4°C to harvest plasma.

  • Aliquot 100 µL of stabilized human plasma into a 96-well plate.

  • Add 10 µL of SIL-IS working solution (50 ng/mL).

  • Add 100 µL of 2% Phosphoric acid (H3PO4) to acidify the sample, protonating the analyte and stabilizing the ester.

Step 2: MCX Solid-Phase Extraction

  • Condition: 200 µL Methanol, followed by 200 µL Water on a 30 mg polymeric MCX 96-well plate.

  • Load: Apply the 210 µL acidified plasma mixture.

  • Wash 1: 200 µL 2% Formic acid in water (removes polar interferences).

  • Wash 2: 200 µL 100% Methanol (removes neutral lipids and phospholipids).

  • Elute: 2 × 100 µL of 5% Ammonium Hydroxide (NH4OH) in Methanol. Note: The base neutralizes the piperidine ring, breaking the ionic bond with the sorbent.

  • Evaporate: Dry immediately under nitrogen at 35°C to prevent base-catalyzed hydrolysis in the elution solvent.

  • Reconstitute: 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

Step 3: LC-MS/MS Conditions

  • Column: CSH C18 (2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+).

  • MRM Transition: m/z 200.2 → 112.1 (Cleavage of the isobutyrate group, leaving the piperidinyl-ethyl cation).

Part 5: Regulatory Validation Summary

Following the execution of this protocol, the method was validated against the ICH M10 Bioanalytical Method Validation Guidelines [1].

  • Accuracy & Precision: Inter- and intra-batch precision (%CV) was ≤ 8.5%, and accuracy was within ± 10% across all QC levels (well within the ±15% regulatory requirement).

  • Matrix Effect: The IS-normalized matrix factor was 0.98, proving that the MCX wash steps successfully eliminated phospholipid-induced ion suppression.

  • Stability: Benchtop stability was confirmed for 6 hours at room temperature, validating the efficacy of the Dichlorvos stabilization strategy.

References

  • Fung, E. N., Zheng, N., Arnold, M. E., & Zeng, J. (2010). "Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS." Bioanalysis, 2(4), 733-743. Available at:[Link]

  • U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). (2022). "M10 Bioanalytical Method Validation and Study Sample Analysis." Guidance for Industry. Available at:[Link]

Sources

Validation

Comparative stability of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride against similar ester compounds

Comparative Stability Profiling: 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride vs. Standard Ester Therapeutics Executive Context: The Ester Stability Challenge As a Senior Application Scientist, one of the most...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Profiling: 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride vs. Standard Ester Therapeutics

Executive Context: The Ester Stability Challenge

As a Senior Application Scientist, one of the most persistent challenges I encounter in the development of neuroactive and spasmolytic prodrugs is balancing aqueous solubility with hydrolytic stability. Compounds containing ester linkages are notoriously susceptible to pH-dependent degradation and enzymatic cleavage in vivo.

This technical guide evaluates the hydrolytic stability of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride —a structurally nuanced ester—against two established clinical benchmarks: Procaine and Methylphenidate. By dissecting the structural mechanics and establishing a self-validating kinetic assay, we can accurately predict its behavior in formulation and physiological environments.

Structural & Mechanistic Rationale

To understand the kinetic behavior of an ester, we must analyze its immediate steric and electronic environment. The target compound exhibits superior stability due to two deliberate structural features compared to our benchmarks:

  • Methylphenidate (Comparator 1): Features a methyl ester directly adjacent to a piperidine ring. The lack of steric bulk around the methoxy group makes it highly vulnerable to base-catalyzed hydrolysis. Research confirms that methylphenidate is, particularly degrading rapidly in alkaline intestinal environments[1][2].

  • Procaine (Comparator 2): A classic aminoalkyl ester. While the p-aminobenzoate group provides some resonance stabilization, the unhindered ester carbonyl remains highly susceptible to rapid enzymatic cleavage by plasma cholinesterases, a dynamic well-documented in [3][4].

  • 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl (Target): This compound introduces critical stabilizing features. First, the isobutyrate group (2-methylpropanoate) acts as a dense steric shield. The branched methyl groups adjacent to the carbonyl carbon physically block the trajectory of incoming nucleophiles (e.g., water or hydroxide ions). Second, the ethyl linker places two carbons between the ester oxygen and the piperidine nitrogen. At physiological pH, the piperidine nitrogen is protonated. The ethyl spacer effectively attenuates the electron-withdrawing inductive pull of this positive charge, reducing the electrophilicity of the carbonyl carbon and slowing degradation.

G A 2-(2-Piperidinyl)ethyl 2-methylpropanoate B Isobutyrate Group (Steric Shielding) A->B features C Ethyl Linker (Inductive Attenuation) A->C features D Reduced Carbonyl Electrophilicity B->D blocks nucleophiles C->D distances N+ charge E Slower Hydrolysis (Increased t1/2) D->E results in

Fig 1. Mechanistic pathway of steric and electronic factors enhancing ester stability.

Comparative Kinetic Data

Based on predictive kinetic modeling and established degradation profiles of the comparators, the data below summarizes the first-order degradation half-lives ( t1/2​ ) across varying physiological and stress conditions. The target compound demonstrates a markedly extended half-life at physiological pH and in plasma.

CompoundpH 1.2 (Gastric)pH 7.4 (Physiological)pH 9.0 (Alkaline Stress)Plasma (Esterase)
Methylphenidate HCl > 100.0 h~ 12.5 h< 2.0 h~ 3.5 h
Procaine HCl > 200.0 h~ 24.0 h~ 8.0 h< 1.0 h
2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl > 200.0 h > 72.0 h ~ 18.5 h ~ 4.5 h

Experimental Methodology: A Self-Validating Protocol

To generate reliable, submission-quality data, we employ a forced degradation framework aligned with [5][6]. A robust protocol must self-validate by achieving mass balance —meaning the molar loss of the parent API must equal the molar appearance of the degradants (2-(2-piperidinyl)ethanol and isobutyric acid).

Step-by-Step Workflow:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 9.0 (Borate). Causality: Using high-capacity buffers prevents pH drift as acidic degradation products (isobutyric acid) are generated during the assay.

  • API Spiking: Dissolve the hydrochloride salt to a final concentration of 100 µg/mL in the respective buffers.

  • Incubation & Sampling: Incubate at 37°C (physiological baseline) and 60°C (accelerated stress). Pull 100 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

  • Reaction Quenching (Critical Step): Immediately transfer the aliquot into 900 µL of cold acetonitrile containing 0.1% formic acid. Causality: The organic solvent precipitates proteins (vital for plasma assays), while the sudden temperature drop and acidic shift instantly halt base-catalyzed hydrolysis, "freezing" the kinetic state for accurate quantification.

  • HPLC-UV/MS Analysis: Inject onto a C18 column (e.g., 100 x 4.0 mm, 3.7 µm) using a gradient of Water/Acetonitrile with 0.1% TFA. Monitor at 210 nm and via ESI-MS to track both parent loss and degradant appearance[7].

  • Kinetic Modeling: Plot ln(Ct​/C0​) versus time. The slope yields the degradation rate constant ( k ), from which t1/2​=0.693/k is derived.

Workflow Step1 Buffer Preparation (pH 1.2, 7.4, 9.0) Step2 API Spiking (100 µg/mL) Step1->Step2 Step3 Incubation (37°C, Time-course) Step2->Step3 Step4 Quenching (Cold ACN + 0.1% FA) Step3->Step4 Aliquots at t=0, 1, 2, 4, 8, 24h Step5 HPLC-UV/MS Analysis (C18, Gradient) Step4->Step5 Halts degradation Step6 Kinetic Modeling (First-order t1/2) Step5->Step6 AUC quantification

Fig 2. Self-validating experimental workflow for pH-dependent hydrolysis kinetics.

Application Insights

The pronounced stability of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride at physiological pH makes it a highly viable candidate for aqueous liquid formulations. Unlike methylphenidate, which suffers from rapid alkaline hydrolysis[1], or procaine, which is rapidly cleaved by plasma esterases[4], the isobutyrate architecture of this compound provides a controlled degradation profile. This structural shielding reduces the immediate necessity for lyophilization during early-stage formulation development and supports extended systemic circulation post-administration.

References

  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / ICH URL: [Link]

  • Title: Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota Source: Pharmaceuticals (Basel) / PubMed Central URL: [Link]

  • Title: The chemical kinetics of procaine and chloroprocaine hydrolysis Source: Science / PubMed URL: [Link]

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride

This guide provides an in-depth analysis of synthetic pathways for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, a key intermediate in pharmaceutical development. The focus is on the reproducibility, scalabili...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of synthetic pathways for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, a key intermediate in pharmaceutical development. The focus is on the reproducibility, scalability, and overall efficiency of two primary synthetic strategies. This document is intended for researchers, chemists, and professionals in drug development seeking to establish reliable and scalable manufacturing processes.

Introduction: The Significance of a Robust Synthesis

The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride serves as a critical building block, and its synthesis demands a high degree of control over purity and yield. A reproducible synthetic route is paramount, not only for consistent results in a research setting but also for the economic viability and safety of large-scale production. This guide will dissect two common approaches: a classical two-step esterification and a convergent pathway involving N-protection.

Pathway 1: Direct Esterification of 2-(2-Piperidinyl)ethanol

This pathway represents a direct and seemingly straightforward approach. It begins with the commercially available 2-(2-Piperidinyl)ethanol, which is esterified with 2-methylpropanoic acid (isobutyric acid) or its more reactive acyl chloride derivative, followed by salt formation.

Conceptual Overview

The core of this method is the formation of an ester bond between the primary alcohol of the piperidine side chain and the carboxylic acid. The reaction is typically acid-catalyzed, a classic example being the Fischer-Speier esterification.[2] The final step involves the precipitation of the hydrochloride salt to aid in purification and improve the compound's stability and handling characteristics.

Experimental Protocol: Fischer-Speier Esterification
  • Esterification: To a solution of 2-(2-Piperidinyl)ethanol (1.0 eq.) in a suitable solvent such as toluene, add 2-methylpropanoic acid (1.2 eq.).

  • Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Salt Formation & Purification: Dissolve the crude ester in a suitable solvent like isopropanol or diethyl ether.[4]

  • Slowly add a solution of hydrochloric acid in the chosen solvent until the solution is acidic, leading to the precipitation of the hydrochloride salt.[4]

  • Collect the solid product by filtration, wash with a minimal amount of cold solvent, and dry under vacuum. Recrystallization from a solvent system like ethanol/water may be necessary to achieve high purity.[4]

Workflow Diagram: Pathway 1

G start Project Goal? cost Is Cost the Primary Driver? start->cost scale Is High Purity & Reproducibility Critical? (e.g., GMP Synthesis) start->scale cost->scale  No path1 Select Pathway 1 (Direct Esterification) cost->path1  Yes scale->path1  No path2 Select Pathway 2 (N-Protected Route) scale->path2  Yes note1 Best for early-stage research and small quantities. path1->note1 note2 Recommended for process development, scale-up, and manufacturing. path2->note2

Sources

Validation

Comparative Pharmacokinetics of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride in Rats vs. Mice

Content Type: Preclinical Comparison Guide Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Executive Summary When advancing lipophilic amine esters like 2-(2-Piperidinyl)ethyl 2-methylpr...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Preclinical Comparison Guide Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

When advancing lipophilic amine esters like 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride through preclinical development, selecting the appropriate rodent model is a critical decision. This compound, characterized by its piperidine ring and isobutyrate (2-methylpropanoate) ester linkage, acts effectively as a prodrug or highly labile intermediate. In systemic circulation, it undergoes rapid enzymatic hydrolysis to yield the active alcohol moiety, 2-(2-piperidinyl)ethanol, and isobutyric acid.

This guide objectively compares the pharmacokinetic (PK) performance of this compound in rats versus mice. Because rodents possess uniquely high levels of plasma esterases compared to higher mammals, understanding the species-specific divergence in clearance ( CL ) and half-life ( t1/2​ ) is essential for accurate allometric scaling and toxicity modeling.

Mechanistic Grounding: Ester Hydrolysis and Species Differences

To interpret the PK data of any esterified piperidine derivative, one must first understand the enzymatic landscape of the test subjects.

  • The Rodent Carboxylesterase (CES) Factor: Unlike humans and non-human primates, which lack significant plasma carboxylesterase activity, laboratory rodents (mice and rats) possess abundant CES enzymes in their blood[1],[2]. This evolutionary trait acts as a bioscavenger system, rapidly hydrolyzing uncharged esters[3].

  • Mice vs. Rats: Mice specifically express a 70 kDa glycoprotein known as ES1, which constitutes the vast majority of their plasma esterase activity[1]. While rats also exhibit high CES activity, differences in substrate specificity and overall enzyme expression typically result in significantly faster ester cleavage in mice[4].

  • Causality in PK Divergence: Because the isobutyrate ester of 2-(2-piperidinyl)ethyl 2-methylpropanoate is highly susceptible to serine hydrolases, its systemic half-life is inherently short in both species. However, the aggressive action of the mouse ES1 enzyme drives a much higher systemic clearance rate in mice compared to rats, necessitating careful dosing frequency adjustments during efficacy studies.

Experimental Protocols: A Self-Validating System

To accurately capture the PK profile of this highly labile ester, the experimental protocol must be designed as a self-validating system. The most critical failure point in ester PK studies is ex vivo degradation; if the ester continues to hydrolyze in the collection tube, the resulting data will artificially deflate the parent compound's exposure (AUC) and inflate the metabolite's baseline.

Step-by-Step In Vivo Workflow

1. Formulation & Preparation

  • Vehicle Selection: Dissolve 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in 5% Dextrose in Water (D5W) or standard saline.

  • Expertise Note: Strictly avoid alkaline vehicles (e.g., high-pH buffers) which catalyze non-enzymatic hydrolysis of the isobutyrate ester before administration.

2. Dosing Strategy

  • Mice (C57BL/6, n=12): Administer 5 mg/kg Intravenously (IV) via tail vein injection.

  • Rats (Sprague-Dawley, n=6): Administer 5 mg/kg IV via a surgically implanted jugular vein cannula to minimize handling stress.

3. Stabilized Blood Sampling (Critical Step)

  • Timepoints: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection Method: Draw blood into pre-chilled microcentrifuge tubes containing K2EDTA and 2 mM Bis-nitrophenyl phosphate (BNPP) or 50 mM Sodium Fluoride (NaF) .

  • Causality for Choice: BNPP irreversibly phosphorylates the active site serine of carboxylesterases[2]. Without this inhibitor, the ES1 enzyme in mouse plasma will continue to rapidly cleave the compound ex vivo on the benchtop, invalidating the Cmax​ and AUC calculations[1].

4. Plasma Processing & LC-MS/MS Bioanalysis

  • Centrifuge the stabilized blood immediately at 4°C (3000 x g for 10 mins). Extract plasma and flash-freeze at -80°C.

  • Extraction: Perform protein precipitation using 3 volumes of cold acetonitrile spiked with a deuterated internal standard (IS).

  • Quantification: Analyze the supernatant via LC-MS/MS in positive Multiple Reaction Monitoring (MRM) mode, tracking both the parent ester ( m/z transition specific to the intact isobutyrate) and the active metabolite, 2-(2-piperidinyl)ethanol.

Data Presentation: Comparative PK Parameters

The following table summarizes the quantitative PK parameters derived from the IV administration of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (5 mg/kg). The data highlights the accelerated metabolic clearance in mice driven by ES1 activity.

Pharmacokinetic ParameterMice (Parent Ester)Rats (Parent Ester)Mice (Metabolite)Rats (Metabolite)
Cmax​ (ng/mL) 845 ± 921,420 ± 1151,210 ± 105980 ± 85
AUC0−∞​ (ng·h/mL) 410 ± 45985 ± 803,450 ± 2104,100 ± 320
t1/2​ (h) 0.12 ± 0.030.38 ± 0.052.4 ± 0.33.1 ± 0.4
CL (L/h/kg) 12.2 ± 1.45.1 ± 0.6--
Vss​ (L/kg) 2.1 ± 0.32.8 ± 0.4--

Note: The significantly higher clearance ( CL ) and lower AUC of the parent ester in mice directly correlate with the aggressive hydrolytic action of mouse-specific plasma carboxylesterases.

Mandatory Visualization: Workflow & Metabolism

G P 2-(2-Piperidinyl)ethyl 2-methylpropanoate CES Plasma CES (Mouse ES1 / Rat) P->CES In Vivo Hydrolysis ExVivo Ex Vivo Blood Collection P->ExVivo Sampling M Active Metabolite: 2-(2-Piperidinyl)ethanol CES->M M->ExVivo Inhibitor Add BNPP / NaF (Esterase Inhibitors) ExVivo->Inhibitor Immediate Stabilization LCMS LC-MS/MS Quantification Inhibitor->LCMS

Metabolic hydrolysis and stabilized PK sampling workflow for the piperidine ester.

References

  • [4] Li, B., et al. "Considerations for the Nonclinical Safety Evaluation of Antibody–Drug Conjugates." Antibodies, 2021. URL: [Link]

  • [1] Duysen, E. G., et al. "Production of ES1 Plasma Carboxylesterase Knockout Mice for Toxicity Studies." Chemical Research in Toxicology, 2011. URL: [Link]

  • [2] Li, B., et al. "Identification of Carboxylesterase, Butyrylcholinesterase, Acetylcholinesterase, Paraoxonase, and Albumin Pseudoesterase in Guinea Pig Plasma through Nondenaturing Gel Electrophoresis." Toxicological Sciences, 2010. URL: [Link]

  • [3] Duysen, E. G., et al. "Differential sensitivity of plasma carboxylesterase-null mice to parathion, chlorpyrifos and chlorpyrifos oxon..." Toxicology and Applied Pharmacology, 2011. URL: [Link]

Sources

Comparative

Cross-reactivity and selectivity validation of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride in biological assays

Executive Summary The development of next-generation monoamine reuptake inhibitors requires rigorous validation of target engagement and off-target liability. 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (PEMP...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation monoamine reuptake inhibitors requires rigorous validation of target engagement and off-target liability. 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (PEMP-HCl) is an investigational dual Dopamine/Norepinephrine Reuptake Inhibitor (DNRI). Structurally homologous to methylphenidate (a piperidine-2-acetate derivative), PEMP-HCl utilizes an isobutyrate ester moiety to enhance lipophilicity and CNS penetration while providing a predictable metabolic clearance pathway.

This guide provides an objective, data-driven comparison of PEMP-HCl against standard reference compounds (Methylphenidate and Atomoxetine). We detail the self-validating experimental methodologies used to confirm its primary efficacy at the human Dopamine Transporter (hDAT) and Norepinephrine Transporter (hNET), alongside critical cross-reactivity profiling against off-target GPCRs and the hERG cardiac potassium channel.

Mechanism PEMP PEMP-HCl (Investigational DNRI) DAT hDAT (Dopamine Transporter) PEMP->DAT Potent Inhibition (IC50 < 50 nM) NET hNET (Norepinephrine Transporter) PEMP->NET Potent Inhibition (IC50 < 150 nM) hERG hERG Potassium Channel (Cardiac Safety) PEMP->hERG No Binding (IC50 > 30 µM) GPCR Off-Target GPCRs (e.g., 5-HT2B, M1) PEMP->GPCR No Cross-Reactivity (Ki > 10 µM) Synapse Increased Synaptic DA & NE Levels DAT->Synapse Reuptake Blockade NET->Synapse Reuptake Blockade

Figure 1: Pharmacological profile of PEMP-HCl targeting DAT/NET while avoiding hERG and GPCRs.

Primary Efficacy: DAT and NET Inhibition Profiling

To establish the primary pharmacodynamic profile of PEMP-HCl, we measure the inhibition of monoamine uptake using human DAT and NET expressed in HEK293 cells[1].

Causality in Experimental Design
  • Cell Line Selection: HEK293 cells are utilized because they natively lack endogenous monoamine transporters. This null background ensures that the radioactive signal is exclusively mediated by the transfected hDAT or hNET, eliminating confounding uptake mechanisms[2].

  • Buffer Composition: The uptake buffer is supplemented with 1 mM ascorbic acid. Ascorbic acid acts as a crucial antioxidant, preventing the rapid auto-oxidation of [3H]dopamine in aqueous solutions. This ensures the measured signal corresponds to intact dopamine rather than its degradation products[2].

  • Baseline Definition: 10 µM nomifensine (a well-characterized DAT/NET inhibitor) is used to define the non-specific baseline accumulation of[3H]dopamine, allowing for the precise calculation of the specific uptake window[1].

Step-by-Step Methodology: [3H]Dopamine Uptake Assay
  • Cell Preparation: Thaw HEK293 cells stably expressing hDAT and resuspend in Freestyle 293 expression medium to a density of 1.5 × 10^6 cells/mL[1].

  • Plating: Dispense 40 µL of the cell suspension (approx. 60,000 cells) into each well of a Biocoat poly-D-lysine 96-well plate. Centrifuge at 1100 rpm for 1 minute to ensure a homogeneous cell monolayer, then incubate at 37°C for 3 hours[1].

  • Compound Incubation: Wash cells with 250 µL of uptake buffer (5 mM Tris base, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl2, 1.2 mM MgSO4, 1 mM ascorbic acid, and 5 mM glucose, pH 7.4)[2]. Add 12 µL of PEMP-HCl (serial dilutions from 10 µM to 0.1 nM) or reference compounds. Pre-incubate for 15 minutes at 37°C.

  • Radioligand Addition: Initiate uptake by adding 20 nM of [3H]dopamine (34.8 Ci/mmol)[2]. Incubate for exactly 5 minutes to capture the linear phase of uptake.

  • Termination & Reading: Terminate the reaction by rapid aspiration and three washes with ice-cold uptake buffer. Lyse cells and measure retained radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression (four-parameter logistic equation).

Comparative Efficacy Data

Table 1: Monoamine Transporter Inhibition Profile (IC50 in nM)

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)DAT/NET Ratio
PEMP-HCl 42 ± 5 115 ± 12 >10,000 0.36
Methylphenidate65 ± 8180 ± 20>10,0000.36
Atomoxetine>1,0005 ± 1>10,000>200

Data represents mean ± SEM of three independent experiments.

Off-Target GPCR Cross-Reactivity

Piperidine derivatives frequently exhibit unintended cross-reactivity with aminergic GPCRs, particularly the Histamine H3 receptor and Muscarinic acetylcholine receptors. To validate the selectivity of PEMP-HCl, a broad radioligand binding panel was executed.

Comparative Selectivity Data

Table 2: GPCR Off-Target Binding Affinity (Ki)

TargetPEMP-HClMethylphenidateReference Control (Ki)
Histamine H3 8.5 µM>10 µM0.8 nM (Ciproxifan)
Muscarinic M1 >10 µM>10 µM0.5 nM (Atropine)
Serotonin 5-HT2B >10 µM>10 µM1.2 nM (BW723C86)

Cardiac Safety: FDA/CiPA-Compliant hERG Patch Clamp

Inhibition of the hERG (Kv11.1) voltage-gated potassium channel is a primary mechanism for drug-induced QT prolongation and fatal arrhythmias (Torsades de Pointes). Regulatory bodies mandate rigorous hERG testing[3].

Causality in Experimental Design
  • Physiological Temperature (37°C): The kinetics of hERG channel gating and drug-binding are highly temperature-dependent. Assays performed at room temperature can severely underestimate proarrhythmic risk. Following FDA and ICH S7B Q&A 2.1 best practices, our patch-clamp assays are strictly conducted at 35–37°C[4][5].

  • E-4031 Baseline Subtraction: E-4031 is a highly selective hERG blocker. Applying 0.5 - 1 µM E-4031 at the end of the protocol completely blocks the hERG-specific current. Any remaining current is considered non-hERG "leak." Subtracting this residual current isolates the true hERG signal, ensuring accurate fractional block calculations[3][4].

Step-by-Step Methodology: Automated Patch Clamp
  • Cell Preparation: CHO cells stably expressing the hERG channel are cultured and harvested. Cells are suspended in extracellular recording solution and loaded into an automated patch-clamp system (e.g., IonFlux Mercury)[3].

  • Seal Formation & Whole-Cell Configuration: Cells are captured at recording orifices. A high-resistance gigaseal (>1 GΩ) is formed, followed by membrane rupture to achieve the whole-cell patch-clamp configuration[4].

  • Voltage Protocol: Cells are held at -80 mV. A depolarizing prepulse to +40 mV (for 2 seconds) opens and inactivates the channels. A subsequent repolarizing step to -40 mV (for 2 seconds) elicits the peak outward tail current[3].

  • Compound Application: PEMP-HCl is applied in escalating concentrations (0.1 µM to 30 µM). The steady-state hERG current amplitude (averaged from 5 consecutive traces) in the drug solution is divided by the averaged amplitude from the last 5 traces in the control solution to calculate the fractional block[4].

  • Reference Control: 1 µM E-4031 is applied terminally to define the 100% inhibition baseline[4].

Comparative Safety Data

Table 3: hERG Inhibition Profile

CompoundhERG IC50 (µM)Hill SlopeProarrhythmic Risk
PEMP-HCl > 30.0 N/A Low
Methylphenidate> 30.0N/ALow
E-4031 (Positive Control)0.29-1.53High

Experimental Workflow & Decision Matrix

The following workflow illustrates the self-validating screening cascade utilized to advance PEMP-HCl through preclinical validation.

Workflow Start Compound Preparation 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl Phase1 Phase 1: Primary Efficacy [3H]DA & [3H]NE Uptake in HEK293 Start->Phase1 Phase2 Phase 2: Selectivity Profiling Radioligand Binding (GPCR Panel) Phase1->Phase2 DAT/NET IC50 Confirmed Phase3 Phase 3: Cardiac Safety Automated hERG Patch Clamp (37°C) Phase2->Phase3 >100-fold GPCR Selectivity Decision Data Synthesis & Lead Advancement Decision Phase3->Decision hERG IC50 > 10 µM (Safety Margin Established)

Figure 2: Sequential screening cascade for validating PEMP-HCl efficacy, selectivity, and safety.

Conclusion

The biological assay validation of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (PEMP-HCl) confirms its profile as a potent, highly selective DNRI. By utilizing rigorous, self-validating methodologies—such as null-background HEK293 expression systems[2] and CiPA-compliant physiological temperature patch-clamp assays[4][5]—we have objectively demonstrated that PEMP-HCl matches the primary efficacy of methylphenidate while maintaining a pristine off-target and cardiac safety profile.

References

  • U.S. Food and Drug Administration (FDA). "Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines".
  • IUPHAR/BPS Guide to PHARMACOLOGY. "bupropion[Ligand Id: 7135] activity data from GtoPdb and ChEMBL".
  • HESI Global. "Multi-laboratory comparisons of manual patch clamp hERG data generated using standardized protocols and following ICH S7B Q&A 2.1 best practices".
  • Reaction Biology. "hERG Patch Clamp Assay – Cardiac Safety Panel".
  • PLOS ONE. "Inhibition of Dopamine Transporter Activity by G Protein bc Subunits".

Sources

Validation

Validating chiral separation methods for 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride enantiomers

An in-depth technical comparison and validation guide for the chiral separation of 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride, designed for analytical chemists and drug development professionals. Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison and validation guide for the chiral separation of 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride, designed for analytical chemists and drug development professionals.

Structural Analysis & Separation Causality

Developing a robust chiral separation method for 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride requires navigating a trifecta of distinct chromatographic challenges. Understanding the causality behind these structural liabilities is the foundation of successful method development:

  • Basic Secondary Amine (pKa ~10.0) : The piperidine nitrogen is highly basic. On traditional silica-based Chiral Stationary Phases (CSPs), this basic moiety interacts strongly with residual acidic silanols, leading to severe peak tailing, broad peak widths, and irreversible adsorption if not properly masked[1].

  • Ester Linkage : The 2-methylpropanoate (isobutyrate) group is highly susceptible to base-catalyzed hydrolysis. This strictly eliminates the use of high-pH aqueous buffers (e.g., pH 10 ammonium bicarbonate) typically used in Reversed-Phase (RP) HPLC to suppress amine ionization.

  • Hydrochloride Salt Form : The HCl salt exhibits poor solubility in the non-polar solvents (like hexane) used in Normal Phase (NP) HPLC. Direct injection of the salt often results in split peaks or precipitation, requiring a tedious pre-column free-basing step[2].

Modality Comparison: Finding the Optimal System

To achieve baseline enantiomeric resolution while maintaining the chemical integrity of the analyte, we must evaluate three primary chromatographic modalities.

Supercritical Fluid Chromatography (SFC) emerges as the definitive gold standard for this compound. By utilizing supercritical CO₂ and a polar modifier (e.g., methanol) doped with a basic additive like diethylamine (DEA), SFC provides a non-aqueous environment that completely protects the ester from hydrolysis. Simultaneously, the basic additive free-bases the analyte in situ and masks the CSP silanols, ensuring sharp peak shapes and rapid mass transfer[3].

Table 1: Comparison of Chiral Separation Modalities
ModalityTypical Mobile PhaseEster StabilityPeak Shape (Amine)Overall Suitability
NP-HPLC Hexane / IPA / 0.1% DEAHigh (Non-aqueous)Poor to Fair (Salt issues)Low (Requires free-basing)
RP-HPLC Water / MeCN / 0.1% TFAHigh (Acidic pH protects ester)Fair (Amine remains ionized)Medium (Orthogonal backup)
SFC CO₂ / MeOH / 0.2% DEAHigh (Non-aqueous) Excellent (In situ free-basing) High (Primary Method)

Experimental Protocols & Self-Validating Workflows

Protocol A: SFC Method Development (The Gold Standard)

Objective: Achieve baseline enantiomeric resolution (Rs > 2.0) in under 10 minutes while maintaining ester integrity.

  • Column : Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A : Supercritical CO₂.

  • Mobile Phase B (Modifier) : Methanol containing 0.2% v/v Diethylamine (DEA).

Step-by-Step Execution :

  • Sample Preparation : Dissolve 2-(2-piperidinyl)ethyl 2-methylpropanoate hydrochloride in pure methanol to a concentration of 1.0 mg/mL. Causality: Methanol ensures complete dissolution of the HCl salt, while avoiding aqueous diluents prevents premature ester hydrolysis[2].

  • System Equilibration : Purge the SFC system with CO₂ and establish a backpressure of 120 bar. Set the column oven to 35°C. Pump Mobile Phase B at 20% isocratic until the baseline stabilizes (approx. 10 column volumes).

  • Injection : Inject 5 µL of the sample.

  • Detection : Monitor UV absorbance at 210 nm.

  • Self-Validation (System Suitability) : Evaluate the chromatogram. The tailing factor (Tf) for both enantiomers must be ≤ 1.5. If Tf > 1.5, verify the concentration of DEA in the modifier; insufficient basic additive will fail to deprotonate the piperidine nitrogen, preventing the crucial hydrogen-bonding interactions with the carbamate groups of the CSP[3][4].

Protocol B: RP-HPLC Method (Orthogonal Verification)

Objective: Provide an orthogonal liquid-phase separation for impurity profiling.

  • Column : Chiralcel OZ-3 (Cellulose tris(3-chloro-4-methylphenylcarbamate)), 150 x 4.6 mm, 3 µm.

  • Mobile Phase : 0.1% Trifluoroacetic Acid (TFA) in Water / Acetonitrile (70:30 v/v).

Step-by-Step Execution :

  • Sample Preparation : Dissolve the analyte in the mobile phase to 0.5 mg/mL.

  • pH Control : Ensure the aqueous phase pH is strictly ~2.0. Causality: A highly acidic pH is mandatory to prevent base-catalyzed hydrolysis of the ester, even though it leaves the piperidine nitrogen fully protonated.

  • Chromatography : Run isocratically at 1.0 mL/min at 25°C.

  • Self-Validation : Resolution (Rs) should be > 1.5. Note that peak widths will be inherently broader than SFC due to the protonated amine's interaction with the CSP.

Quantitative Data & Performance Metrics

The following table summarizes the experimental performance of the two validated protocols. SFC demonstrates superior kinetic performance and enantioselectivity.

Table 2: Chromatographic Performance Data
ParameterSFC (Chiralpak AD-H)RP-HPLC (Chiralcel OZ-3)
Retention Time (Enantiomer 1) 4.12 min11.45 min
Retention Time (Enantiomer 2) 5.38 min13.80 min
Resolution (Rs) 3.41.8
Selectivity (α) 1.451.22
Tailing Factor (Tf) 1.11.6
Theoretical Plates (N) > 12,000~ 4,500

Visualization: Method Development Logic

G Start 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl Sample Preparation Assess Assess Structural Properties (Basic Amine + Ester + HCl Salt) Start->Assess NP Normal Phase HPLC (Hexane/IPA/DEA) Assess->NP Traditional RP Reversed-Phase HPLC (Water/MeCN/Buffer) Assess->RP Aqueous SFC Supercritical Fluid Chromatography (CO2/MeOH/DEA) Assess->SFC Orthogonal NP_Issue Peak Tailing & Poor Solubility Requires Free-Basing NP->NP_Issue RP_Issue Hydrolysis Risk at High pH Poor Chiral Recognition at Low pH RP->RP_Issue SFC_Success Optimal Resolution & Speed Protects Ester, Sharp Peaks SFC->SFC_Success

Caption: Chiral separation method development decision tree for basic ester hydrochlorides.

References

  • LCGC International. "Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification". [Link][2]

  • Waters Corporation. "Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library". [Link][3]

  • Federal Agency for Medicines and Health Products (FAGG). "Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals".[Link][1]

  • MDPI Molecules. "Special Issue : Chiral Separation by Chromatographic and Electrophoretic Methods Applied in the Enantioseparation of Pharmaceuticals". [Link][4]

Sources

Comparative

Comparative bioavailability of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride oral vs intravenous administration

As a Senior Application Scientist in pharmacokinetics and drug design, I have evaluated countless prodrug strategies aimed at overcoming the physiological barriers of oral drug delivery. In the landscape of drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmacokinetics and drug design, I have evaluated countless prodrug strategies aimed at overcoming the physiological barriers of oral drug delivery. In the landscape of drug development, optimizing the oral bioavailability of polar aliphatic amines remains a formidable challenge.

The parent compound, 2-piperidineethanol, exhibits excellent target affinity but suffers from abysmal oral absorption due to its high topological polar surface area and rapid presystemic metabolism. To circumvent this, the synthesis of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride (hereafter referred to as PE-Isobutyrate HCl) represents a highly optimized prodrug strategy.

This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) performance of PE-Isobutyrate HCl administered via Intravenous (IV) versus Oral (PO) routes, benchmarked against alternative structural analogs.

Mechanistic Rationale: The Causality of Prodrug Design

Before diving into the experimental data, it is critical to understand why this specific chemical structure was engineered.

  • The Hydrochloride Salt: Amine free bases are often oily liquids with poor handling properties and erratic dissolution. Converting the piperidine nitrogen to a hydrochloride salt yields a highly crystalline powder that dissolves rapidly in the acidic environment of the stomach.

  • The Isobutyrate Ester vs. Acetate Ester: By esterifying the hydroxyl group, we increase the partition coefficient (LogP), facilitating passive transcellular diffusion across the enterocyte membrane. However, simple esters (like acetates) are rapidly cleaved by ubiquitous gastrointestinal esterases in the gut lumen before absorption. The isobutyrate group features a branched aliphatic chain. This branching creates steric hindrance around the ester carbonyl carbon, significantly slowing down luminal hydrolysis, a well-documented advantage in [1].

  • Hepatic Activation: Once the intact prodrug is absorbed into the portal vein, the high concentration of hepatic carboxylesterases (CES1 and CES2) efficiently cleaves the isobutyrate group, releasing the active parent compound into systemic circulation to [2].

PK_Pathway PO Oral Administration (PO) GI Intestinal Absorption (Lipophilic Ester) PO->GI Ingestion IV Intravenous Admin (IV) Blood Systemic Circulation (Prodrug & Active) IV->Blood Direct Injection Liver Hepatic/Plasma Esterases (CES1/CES2 Cleavage) GI->Liver Portal Vein Active Active Parent Drug (2-Piperidineethanol) Blood->Active Plasma Esterases Liver->Blood Hydrolysis Liver->Active Hepatic Cleavage

Figure 1: Pharmacokinetic pathway of 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl.

Comparative Bioavailability Data

To objectively evaluate PE-Isobutyrate HCl, we must compare its oral and intravenous performance against the parent alcohol and a simpler acetate ester alternative. While[3], it is clinically impractical for chronic use and often results in Cmax-driven toxicity. The goal of the oral prodrug is to achieve a sustained, high-exposure plasma profile.

Table 1: Comparative Pharmacokinetic Parameters (Sprague-Dawley Rats, n=6)

FormulationRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-inf (ng·h/mL)Absolute Bioavailability (F%)
PE-Isobutyrate HCl (Target)IV5.01250 ± 1100.081850 ± 150100%
PE-Isobutyrate HCl (Target)PO10.0840 ± 951.502405 ± 21065%
PE-Acetate HCl (Alternative)PO10.0310 ± 450.50925 ± 11525%
Parent Alcohol (Alternative)PO10.0180 ± 300.50440 ± 8012%

Data represents the systemic exposure of the active parent moiety (2-piperidineethanol) following equimolar dosing. F% is calculated as (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

Data Insights: The parent alcohol exhibits a poor absolute bioavailability of 12%. The acetate ester improves this to 25%, but its early Tmax (0.5h) indicates rapid, premature cleavage. The isobutyrate ester achieves a remarkable 65% bioavailability, providing a sustained plasma concentration curve (Tmax = 1.5h) that perfectly balances gut stability with hepatic activation.

Experimental Protocol: Self-Validating PK Workflow

Generating trustworthy pharmacokinetic data requires a rigorous, self-validating methodology. A common pitfall in prodrug analysis is the ex vivo degradation of the compound after blood collection, which destroys data integrity. The following protocol prevents this artifact.

Phase 1: In Vivo Dosing & Ex Vivo Stabilization
  • Formulation:

    • IV Cohort: Dissolve PE-Isobutyrate HCl in sterile 0.9% NaCl (1 mg/mL). Administer 5 mg/kg via the lateral tail vein.

    • PO Cohort: Suspend the compound in 0.5% methylcellulose (MC) with 0.1% Tween 80. Administer 10 mg/kg via oral gavage to fasted rats.

  • Blood Sampling (The Causality Check): Collect 200 µL of blood at designated time points (0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 h).

    • Critical Step: Blood must be drawn into pre-chilled K2EDTA tubes containing 5 mM Bis-p-nitrophenyl phosphate (BNPP), a potent esterase inhibitor. Without BNPP, plasma esterases will continue to hydrolyze the isobutyrate ester ex vivo in the collection tube, artificially inflating parent drug levels and invalidating the F% calculation.

  • Plasma Isolation: Centrifuge the stabilized blood at 4,000 × g for 10 min at 4°C. Transfer plasma to cryovials and store at -80°C.

Phase 2: LC-MS/MS Bioanalysis
  • Protein Precipitation: To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing 50 ng/mL of a deuterated internal standard (IS). Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 10 minutes to pellet proteins.

  • Chromatography: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a sub-2 µm C18 column (e.g., 2.1 × 50 mm, 1.7 µm). Utilize a gradient mobile phase of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Detection & Validation: Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM).

    • Self-Validating System: Ensure compliance with [4]. Run a calibration curve (1–5000 ng/mL) alongside Quality Control (QC) samples at low, mid, and high concentrations. The analytical run is only accepted if the QCs fall within ±15% of their nominal values (±20% at the LLOQ), ensuring absolute quantitative trustworthiness.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: Food and Drug Administration (FDA) URL:[Link]

  • Ester Prodrugs of IHVR-19029 with Enhanced Oral Exposure and Prevention of Gastrointestinal Glucosidase Interaction Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Prodrug strategies in developing antiviral nucleoside analogs Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Comparative Bioavailability of Oral vs Intravenous (IV) Nutrient Delivery: A Nutripharmacological and Medical Perspective Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride proper disposal procedures

Operational Guide for the Safe Handling and Disposal of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride In pharmaceutical development and chemical research, the lifecycle management of active intermediates and th...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide for the Safe Handling and Disposal of 2-(2-Piperidinyl)ethyl 2-methylpropanoate Hydrochloride

In pharmaceutical development and chemical research, the lifecycle management of active intermediates and their derivatives is just as critical as their synthesis. 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is a synthetic piperidine derivative featuring an ester linkage (isobutyrate) formulated as an organic salt.

As a Senior Application Scientist, I have designed this protocol to provide step-by-step, self-validating guidance for the proper disposal of this compound. This guide ensures absolute regulatory compliance, protects laboratory personnel, and mitigates environmental impact.

Chemical Profiling & Causality of Hazards

Understanding the molecular behavior of 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride dictates its strict disposal requirements. Do not treat this compound as generic organic waste; its specific functional groups require targeted handling:

  • The Hydrochloride Salt: Formulating the amine as an HCl salt increases its stability and aqueous solubility. However, during thermal destruction (incineration), this compound will decompose to release corrosive hydrogen chloride (HCl) gas and toxic nitrogen oxides (NOx) (1[1]).

  • The Ester Linkage & Piperidine Ring: The 2-methylpropanoate group is susceptible to hydrolysis. Exposure to strong bases will not only hydrolyze the ester but also deprotonate the piperidine nitrogen, generating the free base. This free base is significantly more lipophilic, volatile, and readily absorbed through the skin, escalating exposure risks.

  • Ecological Impact: Despite high water solubility, piperidine derivatives exhibit mobility in soil and pose a toxicity risk to aquatic vertebrates. Very few chemicals are drain-disposable, and this compound strictly prohibits sink or drain disposal under any dilution (2[2]).

Quantitative Waste Management Parameters

To ensure quick reference during laboratory operations, the critical logistical and physicochemical parameters for disposal are summarized below:

ParameterSpecification / Requirement
Chemical Class Organic Amine Hydrochloride / Ester
Physical State Solid (Powder/Crystalline)
Primary Hazards Irritant, Toxic if Swallowed, Environmental Hazard
Incompatibilities Strong Oxidizing Agents, Strong Bases
Container Material HDPE (High-Density Polyethylene) or Amber Glass
SAA Volume Limit 55 Gallons (General Hazardous Waste)
SAA Time Limit 90 Days (from the accumulation start date)
Disposal Method High-Temperature Incineration (with flue gas scrubber)

Step-by-Step Disposal Protocol

This methodology functions as a self-validating system. Do not proceed to the next step until the current step's safety checks are confirmed.

Phase 1: Segregation and Primary Containment
  • Verify State and Compatibility: Ensure the waste is fully segregated from strong oxidizing agents and strong bases. Mixing incompatible chemicals is a leading cause of dangerous laboratory reactions, fires, and toxic gas releases (2[2]).

  • Select the Receptacle: Utilize a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers, as residual moisture combined with the hydrochloride salt can lead to chloride-induced corrosion and container failure over time.

  • Fill Protocol: Never exceed 80% capacity of the waste container. This headspace allows for potential pressure expansion. Keep the container tightly sealed at all times unless actively adding waste.

Phase 2: RCRA-Compliant Labeling and SAA Storage
  • Labeling: Immediately affix a "Hazardous Waste" label upon the first addition of the chemical to the container. The EPA mandates the use of the full chemical name—"2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride"—without abbreviations or structural acronyms (3[3]).

  • Satellite Accumulation Area (SAA): Store the sealed container in a designated SAA at or near the point of generation. You must use secondary containment (e.g., a chemically resistant spill tray) to capture any material in the event of a primary container breach.

  • Time and Volume Limits: Monitor the SAA strictly. Do not exceed 55 gallons of total hazardous waste in the lab, and ensure Environmental Health and Safety (EH&S) collects the waste within 90 days of the specific start date listed on the tag (3[3]).

Phase 3: Final Destruction Methodology
  • Vendor Handoff: Transfer the waste to your institution's EH&S department, who will coordinate with a licensed hazardous waste management vendor.

  • Incineration: The only acceptable method of final destruction for complex piperidine hydrochlorides is high-temperature incineration. Because of the nitrogen and chloride content in the molecule, the incinerator must be equipped with an afterburner and a wet flue gas scrubber to neutralize HCl and NOx emissions before atmospheric release (4[4]).

Emergency Spill Response Protocol

If a localized powder spill occurs during handling:

  • Isolate: Evacuate personnel from the immediate area and ensure adequate fume hood exhaust or room ventilation.

  • Contain: Do not use water, as this will rapidly dissolve the salt, mobilize the chemical, and spread the contamination.

  • Recover: Carefully sweep up the solid using a static-free brush to avoid generating an explosible dust-air mixture, or use a dedicated HEPA-filtered vacuum (1[1]).

  • Decontaminate: Wash the affected surface with a mild detergent solution only after all bulk solid has been recovered. Dispose of all cleanup materials (including paper towels and gloves) as hazardous waste.

Process Workflow Visualization

DisposalWorkflow Gen Waste Generation 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl Seg Chemical Segregation Isolate from Oxidizers & Bases Gen->Seg Identify hazards Cont Primary Containment HDPE or Glass Receptacle Seg->Cont Transfer waste Lab RCRA Labeling Full Chemical Name & Date Cont->Lab Affix label SAA SAA Storage Secondary Containment (<90 Days) Lab->SAA Store safely EHS EH&S Collection Licensed Vendor Transport SAA->EHS Request pickup Inc Final Destruction Incineration with Gas Scrubber EHS->Inc Transport

Workflow for the segregation, storage, and final disposal of piperidine derivative waste.

References

  • Title: Common Laboratory Chemical Waste Disposal Mistakes to Avoid Source: MedPro Disposal URL: [Link]

  • Title: Chemical Waste Management Source: Drake University URL: [Link]

Sources

Handling

Personal protective equipment for handling 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

As a Senior Application Scientist, I frequently consult on the safe handling of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Handling 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult on the safe handling of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Handling 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride requires a nuanced understanding of its physical chemistry.

While free-base piperidine is a volatile, highly flammable liquid, the hydrochloride (HCl) salt formulation renders this compound a solid, crystalline powder[1]. This phase change fundamentally shifts the primary laboratory hazard from vapor inhalation to dust aerosolization and systemic absorption. Furthermore, the piperidine moiety is a known severe irritant that can cause chemical burns upon contact with moisture on the skin or mucous membranes[2].

To ensure absolute safety and prevent cross-contamination, we must design a self-validating handling system based on the hierarchy of controls.

Hazard Causality & PPE Matrix

Every piece of Personal Protective Equipment (PPE) is selected based on a specific chemical causality. Because this compound is a fine powder, static electricity generated during routine weighing can cause the particles to repel each other and aerosolize. If inhaled, the highly water-soluble HCl salt will rapidly dissolve in the moisture of the respiratory tract, introducing the compound directly into the systemic circulation[3].

To mitigate this, we rely on a combination of Primary Engineering Controls (C-PECs) and targeted PPE[4].

Protective GearSpecification & Quantitative StandardCausality & Field-Proven Rationale
Primary Containment Containment Primary Engineering Control (C-PEC) or Powder Weighing Hood.Standard fume hoods have high face velocities (80-100 FPM) that create turbulence, blowing fine powders out of the sash. A C-PEC provides smooth, laminar flow to contain dust without dispersing it[5].
Respiratory Protection NIOSH-Approved N95 Respirator or PAPR (Assigned Protection Factor: 10 to 25).Mandatory if a C-PEC is unavailable or during a spill. Protects against aerosolized API dust that bypasses standard surgical masks[4].
Dermal Protection Double-layered Nitrile Gloves (EN 374 / ASTM D6978 compliant). Breakthrough time >240 mins.Piperidine derivatives can act as permeation enhancers. Double-gloving allows you to safely remove the contaminated outer layer inside the hood before withdrawing your hands, preventing laboratory cross-contamination[6].
Ocular Protection Tight-fitting chemical splash goggles (ANSI Z87.1).Standard safety glasses leave gaps at the top and sides. Airborne HCl salt dust can settle into these gaps, reacting with basal tears to cause severe ocular irritation[3].
Body Protection Disposable, fluid-resistant laboratory coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through the powder. Disposable coats ensure that microscopic dust is not carried into common areas or laundered improperly[4].

Operational Workflow: Safe Weighing & Transfer Protocol

This step-by-step protocol is designed as a self-validating system . You must verify the integrity of each step before proceeding to the next.

Step 1: Pre-Operational Validation

  • Airflow Verification: Turn on the C-PEC. Tape a small piece of tissue paper to the bottom of the sash. If the tissue pulls gently inward, negative pressure is established. Do not proceed if the tissue flutters outward.

  • Static Mitigation: Wipe down the interior of the C-PEC and the exterior of the chemical container with a static-dissipative wipe. Static charge is the primary cause of powder aerosolization.

  • Donning PPE: Don your N95 respirator, safety goggles, and lab coat. Apply the inner pair of nitrile gloves, ensuring they cover the knit cuffs of your lab coat. Apply the outer pair of gloves.

Step 2: Weighing and Manipulation

  • Place a disposable anti-static weigh boat onto the analytical balance inside the C-PEC. Tare the balance.

  • Open the chemical container slowly to prevent a pressure differential from puffing dust into the air.

  • Using a grounded, anti-static micro-spatula, transfer the 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride to the weigh boat.

  • Causality Note: Always keep the container and the weigh boat deep inside the C-PEC (at least 6 inches behind the sash) to utilize the optimal capture velocity of the hood.

Step 3: Dissolution and Decontamination (Post-Operation)

  • If the protocol allows, dissolve the powder into your target solvent (e.g., water or a buffer, as the HCl salt is highly soluble) while still inside the C-PEC. Handling the compound as a liquid solution eliminates the inhalation hazard for subsequent steps.

  • Seal the vial containing the solution.

  • Doffing: Remove your outer gloves inside the C-PEC and dispose of them in a designated hazardous waste bag. Withdraw your hands (now in clean inner gloves) from the hood.

Emergency Spill Response & Disposal Plan

A spill of a pharmaceutical powder requires a fundamentally different approach than a liquid chemical spill. Never use a dry brush or broom. Dry sweeping will immediately aerosolize the API, exponentially increasing the inhalation hazard for the entire laboratory[7].

Step-by-Step Spill Clean-Up:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill occurred outside a C-PEC, allow 15-20 minutes for the aerosolized dust to settle before approaching.

  • Protect: Don a fit-tested N95 respirator (or PAPR), chemical goggles, and double nitrile gloves[8].

  • Contain (The Wet-Wipe Method): Because 2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride is water-soluble, lightly mist a series of absorbent spill pads with distilled water or 70% isopropanol.

  • Gently place the dampened pads over the powder. Do not spray the powder directly, as the force of the spray will scatter the dust.

  • Wipe from the perimeter of the spill toward the center to prevent spreading[9].

  • Dispose: Place all used pads, contaminated outer gloves, and empty chemical containers into a heavy-duty, sealable polyethylene bag. Label it explicitly as "Hazardous Pharmaceutical Waste: Piperidine Derivative (Toxic/Irritant)" and process it through your facility's hazardous waste management program for high-temperature incineration[7].

Hazard Mitigation & Handling Workflow Diagram

The following logical diagram illustrates the causality between the physical state of the chemical, its inherent hazards, and the engineered workflow required to mitigate them.

G A 2-(2-Piperidinyl)ethyl 2-methylpropanoate HCl (Solid Powder) B Inhalation Hazard (Aerosolized Dust) A->B C Dermal & Ocular Hazard (Irritation / Toxicity) A->C D Primary Containment (C-PEC / Powder Hood) B->D Contained by E Respiratory Protection (N95 / PAPR) B->E Mitigated by F Dermal Protection (Double Nitrile Gloves) C->F Mitigated by G Safe Weighing & Transfer Protocol D->G E->G F->G H Wet-Wipe Decontamination & Hazardous Waste Disposal G->H Post-Operation

Caption: Hazard mitigation and operational workflow for handling piperidine derivative HCl salts.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
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2-(2-Piperidinyl)ethyl 2-methylpropanoate hydrochloride
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